Propargite

Catalog No.
S588211
CAS No.
2312-35-8
M.F
C19H26O4S
M. Wt
350.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propargite

CAS Number

2312-35-8

Product Name

Propargite

IUPAC Name

[2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite

Molecular Formula

C19H26O4S

Molecular Weight

350.5 g/mol

InChI

InChI=1S/C19H26O4S/c1-5-14-21-24(20)23-18-9-7-6-8-17(18)22-16-12-10-15(11-13-16)19(2,3)4/h1,10-13,17-18H,6-9,14H2,2-4H3

InChI Key

ZYHMJXZULPZUED-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)OCC#C

solubility

Fully miscible with hexane, toluene, dichloromethane, methanol and acetone
In water, 0.215 mg/L at 25 °C

Synonyms

Sulfurous Acid, 2-(p-Tert-butylphenoxy)cyclohexyl 2-Propynyl Ester (7CI,8CI); Sulfurous Acid, 2-[4-(1,1-Dimethylethyl)phenoxy]cyclohexyl 2-Propynyl Ester (9CI); 2-(p-tert-Butylphenoxy)cyclohexyl 2-Propynyl Sulfite; 2-(p-tert-Butylphenoxy)cyclohexyl P

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)OCC#C

Mechanism of Toxicity and Toxicokinetics

Author: Smolecule Technical Support Team. Date: February 2026

The exact mechanism by which propargite causes toxicity is not fully elucidated. However, it has been identified as an inhibitor of the monoamine oxidase (MAO) enzyme system [1]. This inhibition can alter the metabolism of monoamine neurotransmitters, though the specific toxicological consequences of this action are not detailed in the available literature.

The absorption, distribution, metabolism, and excretion (toxicokinetics) of this compound have been studied in animal models, with data summarized in the table below.

Table 1: Toxicokinetic Profile of this compound in Animal Models

Species Route of Exposure Key Findings Reference
Mouse Oral (Gavage) Rapid elimination; most of the dose excreted within 24 hours. Sex-dependent excretion: higher urinary (59%) vs. fecal (42%) in males, reversed in females (47% urine, 53% feces). [2]
Rat Dermal Low to moderate absorption (varies 2%-33% depending on formulation, dose, exposure time). Majority absorbed within first 2-4 hours of exposure. [2]
Rat Oral Extensive metabolism. Sex-dependent excretion: similar urinary (43-46%) and fecal (42-46%) in males; higher fecal (50-59%) than urinary (36-42%) in females. Low tissue retention (<1%). [2]

The following diagram illustrates the general metabolic pathway of this compound based on the available data.

G cluster_0 Metabolites cluster_1 Excretion Pathways This compound This compound Absorption Absorption This compound->Absorption Oral/Dermal Metabolism Metabolism Absorption->Metabolism Excretion Excretion Metabolism->Excretion M1 Hydrolyzed Products Metabolism->M1 Hydrolysis M2 Oxidized/Hydroxylated Compounds Metabolism->M2 Oxidation M3 Phenolic Derivatives (Conjugated) Metabolism->M3 Conjugation Urine Urine Excretion->Urine Feces Feces Excretion->Feces M1->Excretion M2->Excretion M3->Excretion

Generalized metabolic pathway of this compound showing hydrolysis, oxidation, and conjugation leading to excretion [1] [2].

Acute and Long-Term Toxicological Data

This compound exhibits low to moderate acute toxicity via oral and dermal routes but is a strong irritant to the skin and eyes [1]. Long-term studies have investigated its potential for carcinogenicity and other chronic effects.

Table 2: Summary of Key Toxicological Studies on this compound

Study Type Species Key Findings / Outcomes Reference
Acute Toxicity Rat (Oral) LD~50~: 1-4 g/kg (low toxicity) [1]
Rat (Dermal) LD~50~: >250 mg/kg (males), >680 mg/kg (females) (low to moderate toxicity) [1]
Rabbit (Dermal) Strong skin and eye irritant (causing erythema, edema, eschar) [1]
Long-Term & Carcinogenicity Mouse No carcinogenic effects observed in available study. [2]
Rat Found inadequate for evaluation in an early (1966) study; later studies informed the ADI. [2]
Reproductive Toxicity Rat (Multigeneration) NOAEL (No Observed Adverse Effect Level): 15 mg/kg bw/day. Basis for established ADI. [2]
Developmental Toxicity Rat (Teratogenicity) Not teratogenic. Some reports of delayed maturation, but later re-evaluation concluded it was not a teratogen. [2]
Genotoxicity Various in vitro & in vivo Not genotoxic under the conditions tested. [2]

Experimental Protocols from Cited Studies

The methodologies from key studies provide insight into how the toxicological data was generated.

  • Dermal Absorption in Rats [2]

    • Test System: Male Sprague-Dawley rats, skin clipped 24 hours before dosing.
    • Application: Dermal application of [14C]-radiolabelled this compound (technical-grade or formulations) at 0.05, 0.5, or 5.0 mg/kg in a vehicle.
    • Exposure & Sampling: Exposure durations of 0, 2, 4, 8, or 24 hours. For 8h/24h groups, maintenance periods (5-21 days) followed. Application sites were washed post-exposure. Urine and feces were collected at intervals.
    • Measurement: Absorbed dose calculated as the sum of radiolabel in carcass, blood, skin, excreta, and cage washes. Analysis via liquid chromatography.
  • Oral Toxicokinetics in Rats [2]

    • Test System: Groups of male and female Sprague-Dawley rats.
    • Dosing: Single oral dose of [14C-phenyl]-propargite (75-262 mg/kg).
    • Sampling: Excreta (urine and feces) collected over 96 hours. Tissues (GI tract, liver, kidney) analyzed at termination.
    • Analysis: Determination of radiolabel excretion percentages. Metabolite profiling via High-Performance Liquid Chromatography (HPLC).
  • Sensitization Assessment (Buehler Test) [1]

    • Method: A modified Buehler test was used to investigate dermal sensitization potential.
    • Procedure: Involved an induction phase followed by a challenge phase. This compound could only be applied at a maximum concentration of 0.1% during the challenge due to its irritancy.
    • Outcome: The study concluded that this compound was not a sensitizer under the test conditions, as it produced weaker reactions during the challenge than during the induction phase.

Research Gaps and Future Directions

The available information, primarily from the 1990s and early 2000s, highlights several areas where contemporary research is needed:

  • Precise Molecular Target: The identification of this compound as an MAO inhibitor is a starting point. Further research is needed to confirm this mechanism and elucidate the downstream cellular consequences, particularly in non-target species.
  • Modern Toxicogenomics: Applying modern techniques like genomics, proteomics, and metabolomics could reveal specific biomarker signatures and pathways affected by this compound exposure that were not investigated in older studies.
  • Endocrine and Neurological Effects: Given the initial finding related to MAO, more detailed investigations into potential long-term neurotoxic or endocrine-disrupting effects would be valuable.

References

Propargite monoamine oxidase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Structural Features of MAO Inhibitors

Structural Motif / Feature Role in MAO Inhibition Example Inhibitors
Propargylamine group (Terminal C≡C bond) Forms a covalent bond with the FAD cofactor, leading to irreversible inhibition [1] [2]. Selegiline, Pargyline, Rasagiline [1] [2]
Non-terminal triple bond Emerging class of inhibitors; potency is maintained even when the triple bond is internal [1]. New class of propargylamine derivatives [1]
Hydrophobic/Aromatic groups Interacts with the hydrophobic substrate cavity and the "aromatic cage" of the enzyme's active site [1]. Present in most known inhibitors
Specific residue interactions Determines selectivity for MAO-A vs. MAO-B. Key residues include Ile-199 and Tyr-326 in MAO-B, and Phe-208 and Ile-335 in MAO-A [1] [2]. Harmine (MAO-A selective), Deprenyl (MAO-B selective) [2]

Experimental Protocols for MAO Inhibitor Research

The following are standard methodologies used to evaluate a compound's potential as an MAO inhibitor.

Biochemical Enzyme Inhibition Assay

This is the primary method for determining inhibitory activity and potency (IC₅₀ value).

  • Objective: To measure the reduction of MAO enzyme activity in the presence of a test compound.
  • Typical Workflow:
    • Source the Enzyme: Use purified human MAO-A or MAO-B enzymes or prepare mitochondrial fractions from tissue homogenates (e.g., human or rodent liver or brain) [3].
    • Incubate with Inhibitor: Pre-incubate the enzyme with various concentrations of the test compound (e.g., propargite) for a set time.
    • Initiate Reaction: Add a specific substrate (e.g., kynuramine for non-selective assay, or tyramine for MAO-A/ serotonin, benzylamine for MAO-B) and continue incubation.
    • Measure Product: Quantify the reaction product (e.g., hydrogen peroxide) using a fluorometric or spectrophotometric method.
    • Data Analysis: Calculate the percentage of inhibition at each concentration and determine the IC₅₀ value.
Computational Docking Studies

Used for rational design and to understand the potential binding mode of a compound before synthesis or testing.

  • Objective: To predict how and where a ligand (e.g., this compound) binds to the 3D structure of the MAO enzyme.
  • Typical Workflow [1] [4]:
    • Protein Preparation: Obtain the crystal structure of MAO-B (e.g., PDB: 1OJ9) or MAO-A from the Protein Data Bank. Remove water molecules and add hydrogen atoms.
    • Ligand Preparation: Generate a 3D structure of the test compound and optimize its geometry.
    • Molecular Docking: Use software (e.g., AutoDock Vina, GOLD) to simulate the binding of the ligand into the enzyme's active site.
    • Analysis: Analyze the resulting poses for binding affinity (kcal/mol) and specific interactions with key amino acid residues (e.g., Ile-199, Tyr-326 for MAO-B).
Cell-Based and In Vivo Studies

These methods assess the functional cellular and physiological effects of inhibition.

  • Objective: To confirm activity in a more complex biological system and evaluate neuroprotective effects.
  • Methods:
    • Cellular Models: Use neuronal cell lines or primary cultures. Treatment with the inhibitor can be followed by challenge with a neurotoxin (e.g., MPTP) to assess if the compound protects against cell death [3] [2].
    • Animal Models: Employ established neurodegenerative disease models, such as mice or rats with Parkinson's disease symptoms. Measure improvements in motor function and reduction in biomarkers of oxidative stress or dopamine depletion after administering the inhibitor [3] [5].

The diagram below illustrates the logical workflow for a comprehensive research project aimed at discovering and characterizing a new MAO inhibitor.

Start Start: Hypothesis (e.g., this compound may inhibit MAO) CompModel Computational Modeling (Molecular Docking) Start->CompModel BiochemAssay Biochemical Assay (Enzyme Inhibition) CompModel->BiochemAssay Predicts binding & affinity CellAssay Cellular & In Vivo Studies (Neuroprotection) BiochemAssay->CellAssay Confirms activity in live systems Data Data Analysis & SAR CellAssay->Data Conclusion Conclusion & Reporting Data->Conclusion

A workflow for MAO inhibitor discovery, integrating computational and experimental methods.

Research Recommendations for this compound

Given the lack of direct data on this compound, here are steps you can take to investigate its potential:

  • Perform In Silico Analysis: Use the computational docking workflow described above to model this compound's interaction with MAO enzymes. This can provide a low-cost initial assessment of its potential.
  • Conduct a Literature Review on Structural Analogs: Investigate whether chemicals with structures similar to this compound (particularly those containing a propargyl ether group) have known MAO inhibitory activity.
  • Initiate Experimental Testing: The most definitive approach would be to subject this compound to the standard biochemical enzyme inhibition assay to obtain direct experimental data.

References

Comprehensive Technical Guide: Propargite-Induced Mitochondrial ATP Synthase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Executive Summary

Mitochondrial ATP synthase is a critical enzymatic complex responsible for generating the majority of cellular ATP through oxidative phosphorylation. This comprehensive technical guide examines the specific inhibition of ATP synthase by propargite, an organosulfite acaricide widely used in agricultural applications. We present mechanistic insights into how this compound exposure regulates expression of specific ATP synthase subunits, potentially contributing to resistance development in target species like Tetranychus cinnabarinus (carmine spider mite). The experimental methodologies outlined herein provide robust frameworks for investigating mitochondrial toxicity and assessing therapeutic potential of ATP synthase modulation. Recent research has revealed that differential expression of specific ATP synthase genes represents a key molecular mechanism underlying this compound resistance, offering novel insights for developing targeted therapeutic strategies against mitochondrial dysfunction in human diseases, including cancer and neurodegenerative conditions.

Biological Background of Mitochondrial ATP Synthase

Structural Organization and Functional Mechanism

Mitochondrial ATP synthase (Complex V) represents one of the most sophisticated molecular machines in eukaryotic cells, operating as a rotary nanomotor that couples proton translocation to ATP synthesis [1] [2]. This multifunctional enzyme complex exhibits a remarkably conserved structure across species, with the catalytic β-subunit showing more than 60% amino acid residue conservation from bacteria to mammals [1]. The enzyme's fundamental role encompasses ATP production through oxidative phosphorylation, but it also participates in critical processes including cristae formation, regulation of mitochondrial permeability, and control of cell fate decisions [2].

Table: Structural Composition of Mammalian Mitochondrial ATP Synthase

Domain/Region Subunit Composition Primary Function
Catalytic F1 Domain α₃β₃γδε ATP synthesis/hydrolysis; contains catalytic sites on β subunits
Membrane Fo Domain a, b, c, d, e, f, g, A6L, 6.8PL, DAPIT Proton translocation; membrane embedding
Central Stalk γ, δ, ε Torque transmission from Fo to F1
Peripheral Stalk b, d, F6, OSCP Prevents unproductive rotation of α₃β₃
Supernumerary Subunits e, f, g, DAPIT, 6.8PL Dimerization, oligomerization, cristae formation

The rotary catalytic mechanism of ATP synthase involves the coupling of proton flow through the membrane-embedded Fo domain to the synthesis of ATP in the F1 catalytic domain [2] [3]. Specifically, the electrochemical gradient generated by the electron transport chain drives protons through the Fo channel, inducing rotation of the c-ring rotor assembly. This mechanical energy is transmitted via the central stalk to the α₃β₃ hexamer, where conformational changes in the three β-subunits drive ATP synthesis from ADP and inorganic phosphate [2]. Each 360° rotation of the γ subunit produces three ATP molecules, making this process one of the most efficient energy conversion mechanisms in biology [3].

Physiological Regulation and Inhibitory Mechanisms

The ATPase Inhibitory Factor 1 (IF1) serves as the primary physiological regulator of ATP synthase, functioning as a potent inhibitor of both synthetic and hydrolytic activities when bound to the enzyme [2] [4]. This regulatory protein exhibits tissue-specific expression patterns and operates through a pH-dependent mechanism, with maximal inhibition occurring under acidic conditions typically associated with ischemia or hypoxia [2] [5]. The inhibitory function of IF1 is further modulated by post-translational modifications, particularly phosphorylation at serine 39 by a mitochondrial cAMP-dependent PKA, which reduces its binding affinity to ATP synthase [4].

Condition-dependent inhibition represents a remarkable feature of IF1-mediated regulation. Under ATP hydrolysis conditions (low proton motive force), IF1 binds tightly to the F1 domain, effectively blocking enzymatic activity. However, when the proton motive force is sufficiently high for ATP synthesis, IF1 undergoes forcible ejection from the catalytic site, allowing unimpeded ATP production [3]. This directional regulation prevents futile ATP hydrolysis while permitting efficient ATP synthesis, demonstrating the sophisticated control mechanisms governing cellular energy homeostasis.

This compound Mechanism of Action on ATP Synthase

Molecular Inhibition and Resistance Mechanisms

This compound, an organosulfite acaricide, exerts its toxic effects primarily through direct inhibition of mitochondrial ATP synthase, although its precise binding site remains to be fully elucidated [6]. Recent molecular evidence indicates that this compound exposure significantly regulates the expression of specific ATP synthase genes in Tetranychus cinnabarinus, with transcriptomic analyses revealing five ATP synthase genes responsive to this compound treatment [6]. Among these, TcATPsynF0-2 and TcATPsynF0-4 demonstrated particularly strong responses to this compound exposure, suggesting their potential involvement in the acaricidal mechanism.

The development of resistance mechanisms in target species represents a significant challenge in pest management. Research has revealed that this compound-resistant strains of T. cinnabarinus exhibit differential expression of specific ATP synthase subunits compared to susceptible strains [6]. Specifically, TcATPsynU-2, TcATPsynF0-2, and TcATPsynF0-4 show significant down-regulation in resistant populations, indicating that reduced expression of these subunits may confer resistance by decreasing this compound binding sites or altering enzyme sensitivity.

Table: ATP Synthase Gene Expression Changes in this compound-Resistant T. cinnabarinus

Gene Expression in Resistant Strain Response to this compound Exposure Proposed Role in Resistance
TcATPsynU-2 Significantly down-regulated Not specified Reduced binding sites; decreased sensitivity
TcATPsynF0-2 Significantly down-regulated Strong response Altered drug-target interaction; modified efficacy
TcATPsynF0-4 Significantly down-regulated Strong response Structural modification of ATP synthase complex
Other ATP synthase genes Varied expression Variable response Potential compensatory mechanisms
Comparative Inhibition with Other ATP Synthase-Targeting Compounds

This compound belongs to a broader class of compounds that target mitochondrial ATP synthase, which includes both natural and synthetic inhibitors with diverse chemical structures and mechanisms of action [1] [7]. Unlike oligomycin, which binds directly to the c-subunit of the Fo domain, or IF1, which inhibits through structural occlusion of catalytic sites, this compound appears to operate through a distinct molecular mechanism that ultimately triggers metabolic disruption and cellular death in target organisms.

The toxicological profile of this compound shares characteristics with other ATP synthase inhibitors, including the potential for neurotoxicity, cardiotoxicity, and nephrotoxicity in non-target species [1]. These adverse effects stem from the critical dependence of high-energy tissues on continuous ATP production through oxidative phosphorylation. Understanding these shared toxicological properties is essential for risk assessment and the development of selective inhibitors that minimize off-target effects in human tissues while maintaining efficacy against agricultural pests.

Experimental Methods for Assessing ATP Synthase Function

Mitochondrial Respiration and Bioenergetic Assessment

Comprehensive evaluation of ATP synthase function requires integrated methodological approaches that assess both direct enzymatic activity and broader bioenergetic parameters. The CeBioND consortium (Cellular Bioenergetics of Neurodegenerative Diseases) has established standardized protocols for measuring mitochondrial function that are widely applicable to toxicological assessments [8]. These guidelines provide robust frameworks for investigating compounds like this compound that potentially disrupt mitochondrial energy metabolism.

Oxygen consumption rate (OCR) measurements using Seahorse XF Analyzers or similar platforms represent a cornerstone of mitochondrial functional assessment [8] [5]. This methodology enables real-time monitoring of respiratory parameters under basal conditions and in response to sequential injection of specific inhibitors, providing a comprehensive profile of mitochondrial function. The standard protocol involves measurements before and after additions of oligomycin (ATP synthase inhibitor), FCCP (mitochondrial uncoupler), and rotenone/antimycin A (Complex I/III inhibitors) to elucidate specific aspects of electron transport chain and ATP synthase function [5].

G Cell Seeding & Attachment Cell Seeding & Attachment Baseline OCR Measurement Baseline OCR Measurement Cell Seeding & Attachment->Baseline OCR Measurement Stabilization Oligomycin Injection Oligomycin Injection Baseline OCR Measurement->Oligomycin Injection ATP-linked respiration FCCP Injection FCCP Injection Oligomycin Injection->FCCP Injection Proton leak assessment Rotenone/Antimycin A Injection Rotenone/Antimycin A Injection FCCP Injection->Rotenone/Antimycin A Injection Maximal respiration Data Analysis Data Analysis Rotenone/Antimycin A Injection->Data Analysis Non-mitochondrial respiration

Experimental workflow for oxygen consumption rate (OCR) measurements using sequential inhibitor injections.

Single-Molecule and Fluorescence-Based Techniques

Advanced biophysical techniques provide unprecedented insights into ATP synthase function and inhibition mechanisms. Single-molecule manipulation experiments using magnetic tweezers have elucidated the fundamental mechanism of IF1 ejection from ATP synthase under synthesis conditions [3]. This methodology involves attaching magnetic beads to the γ subunit of F1 as a rotation probe and applying controlled torque to monitor rotational behavior in the presence of inhibitory proteins or compounds.

Fluorescence imaging approaches enable visualization of key mitochondrial parameters in intact cells. Standardized protocols for time-lapse fluorescence imaging of mitochondrial membrane potential (using TMRM or similar potentiometric dyes) and mitochondrial NAD(P)H autofluorescence provide complementary information about mitochondrial energetic status [8]. These techniques are particularly valuable for assessing cell-to-cell heterogeneity in mitochondrial responses to toxic insults and for monitoring temporal dynamics of mitochondrial dysfunction.

Molecular Analysis of Gene Expression

Transcriptomic approaches are essential for identifying specific ATP synthase subunits affected by this compound exposure. The molecular analysis of T. cinnabarinus ATP synthase genes involved full-length cDNA cloning of twelve distinct ATP synthase genes, followed by quantitative expression analysis in both susceptible and resistant strains [6]. Experimental workflows typically include:

  • RNA extraction and quality verification from treated and untreated samples
  • cDNA synthesis using reverse transcriptase with appropriate controls
  • Quantitative PCR with primers specific for target ATP synthase genes
  • Normalization using appropriate reference genes
  • Statistical analysis of expression differences between experimental groups

This methodological approach confirmed that TcATPsynF0-2 and TcATPsynF0-4 show particularly strong responses to this compound exposure, providing molecular targets for further investigation and potential development of resistance-breaking compounds.

Therapeutic Potential of ATP Synthase Modulation

ATP Synthase as a Therapeutic Target in Human Diseases

Mitochondrial ATP synthase has emerged as a promising therapeutic target for diverse human pathologies, particularly in oncology where reprogrammed energy metabolism represents a hallmark of cancer [9]. Numerous cancer types, including glioblastoma, ovarian cancer, prostate cancer, breast cancer, and clear cell renal cell carcinoma, demonstrate elevated expression of ATP synthase subunits, which correlates with poor prognosis and enhanced metastatic potential [9]. This overexpression likely reflects the increased bioenergetic and biosynthetic demands of rapidly proliferating cancer cells.

Differential inhibition strategies have been proposed to leverage the structural and regulatory differences between normal and pathological ATP synthase complexes. The discovery that ectopically expressed ATP synthase (EAS) localizes to the plasma membrane of tumor cells and vascular endothelial cells provides a particularly promising target for selective therapeutic intervention [9]. EAS appears to participate in angiogenesis regulation, extracellular ATP production, and maintenance of intracellular pH homeostasis in the acidic tumor microenvironment, offering multiple avenues for disrupting tumor progression.

Table: Selected ATP Synthase Inhibitors with Therapeutic Potential

Inhibitor Source Molecular Target Therapeutic Application
Oligomycin Streptomyces species Fo region (c-subunit) Preclinical cancer models
Resveratrol Grapes, berries γ and β subunits Phase I/II trials for colon cancer
Epigallocatechin gallate (EGCG) Green tea F1 catalytic domain Early phase trials for multiple cancers
Apoptolidin Nocardiopsis species α subunit Preclinical cancer models
Bedaquiline Synthetic compound c-subunit (bacterial) FDA-approved for tuberculosis
(+)-Epicatechin Natural flavonoid Selective hydrolysis inhibition Mitochondrial disease models
Targeted Inhibition Strategies and Selectivity Challenges

Therapeutic targeting of ATP synthase requires careful consideration of selectivity to minimize adverse effects on normal tissues. The conditional inhibition exhibited by endogenous IF1 provides a blueprint for developing context-dependent inhibitors that preferentially affect pathological states [2] [3]. Recent research has identified (+)-epicatechin as a compound capable of selectively inhibiting ATP hydrolysis without compromising ATP synthesis capacity, representing a significant advance in targeted therapeutic development [10].

Structural biology insights have been instrumental in developing selective inhibition strategies. Cryo-EM structures of mammalian ATP synthase have revealed drug-binding pockets and regulatory sites that can be exploited for selective targeting [2] [3]. For example, the binding site for resveratrol localizes to a hydrophobic pocket between the C-terminal region of the γ subunit and the hydrophobic interior of the β subunit, distinct from the oligomycin binding site in the Fo domain [7]. These structural insights enable rational drug design approaches to develop compounds with improved specificity and reduced off-target effects.

Conclusion and Future Directions

The investigation of This compound-mediated inhibition of mitochondrial ATP synthase provides valuable insights into both acaricidal mechanisms and fundamental mitochondrial biology. The discovery that specific subunits (particularly TcATPsynF0-2 and TcATPsynF0-4) are differentially regulated in response to this compound exposure identifies potential molecular determinants of sensitivity and resistance [6]. These findings have significant implications for developing next-generation acaricides that overcome resistance while minimizing environmental impact.

Future research directions should focus on structural characterization of this compound binding to ATP synthase, potentially through cryo-EM approaches similar to those used for other inhibitors [3]. Additionally, comparative toxicology studies examining the effects of this compound on mammalian versus arthropod ATP synthase could identify species-specific differences that might be exploited for selective toxicity. The development of targeted delivery systems for ATP synthase inhibitors represents another promising avenue, particularly for cancer therapeutics where ectopically expressed ATP synthase on the plasma membrane provides a specific target [9].

The methodological frameworks presented in this guide provide comprehensive approaches for investigating ATP synthase function and inhibition. As research continues to elucidate the complex regulation of this essential enzymatic complex, new opportunities will emerge for developing targeted therapies for mitochondrial diseases, cancer, and other conditions characterized by bioenergetic dysfunction. The intersection of toxicological research on compounds like this compound and translational medicine approaches targeting ATP synthase promises to yield innovative therapeutic strategies with significant clinical impact.

References

Propargite octanol-water partition coefficient log P

Author: Smolecule Technical Support Team. Date: February 2026

Propargite's Mode of Action and Structural Analogs

While a definitive log P is unavailable, recent studies clarify this compound's biological activity and chemical context.

  • Toxicity in Human Cell Models: Research using human pluripotent stem cell (hPSC)-derived models identified this compound as toxic to human pancreatic β-cells and midbrain dopamine neurons. The study found an IC₅₀ of 1.09 μM for pancreatic β-cells, indicating specific cell-type toxicity [1]. This compound induces DNA damage and subsequent cellular necrosis, not apoptosis [1].
  • Novel Halogenated Analogs: A 2025 study designed 36 novel halogenated sulfite compounds inspired by this compound [2]. Key structural modifications include:
    • Replacing the tert-butyl group on the benzene ring with chlorine or trifluoromethoxy groups.
    • Substituting the propargyl group with fluorinated alkyl chains (e.g., 2-fluoroethyl, 3,3,3-trifluoropropyl) [2].
  • Activity of Leading Compounds: The most active analogs showed improved acaricidal activity and crop safety [2]. The log P of these novel compounds was not reported, but the strategic introduction of halogens suggests a targeted alteration of hydrophobicity.

Methodologies for Determining log P

The following established protocols are relevant for determining the log P of a compound like this compound.

Method Principle Applicable log P Range Key Standards / Guidelines
Shake Flask Direct partitioning between octanol and water phases under equilibrium conditions [3]. -2 to 4 [3] OECD Test Guideline 107 [3].
Slow Stirring Reduces emulsion formation by slow stirring for highly hydrophobic compounds [3]. >4.5 to 8.2 [3] OECD Test Guideline 123 [3].
Generator Column Water is passed through an inert column holding the chemical; eluent is analyzed for concentration [3]. 1 to 6 [3] EPA OPPTS 830.7560 [3].
Reversed-Phase HPLC Indirect method correlating a compound's retention time with reference substances [3]. 0 to 6 [3] OECD Test Guideline 117 [3].

The experimental workflow for the shake-flask method, a common starting point, can be visualized as follows:

G Start Start: Prepare Octanol and Water Phanes A Pre-saturate solvents with each other Start->A B Dissolve compound in pre-saturated octanol A->B C Mix with pre-saturated water phase B->C D Agitate (shake) to reach equilibrium C->D E Centrifuge to separate phases D->E F Analyze concentration in both phases (e.g., HPLC) E->F End Calculate Log P F->End

Workflow for the shake-flask log P determination method.

A Strategy for Reliable log P Estimation

Given the lack of a single definitive value, a consolidated approach is recommended to tackle the uncertainty.

  • Consensus Modeling for Robust Estimates: A 2025 analysis highlights that variability in log P can exceed 1 log unit. Consolidated log P, derived by averaging at least five valid estimates from different independent methods (both experimental and computational), is a pragmatic way to reduce bias and improve reliability [3].
  • Advanced Computational Tools: Deep learning models now show high accuracy in predicting log P. One model using data augmentation for tautomers achieved a root mean square error (rmse) of 0.47 log units on test data [4]. Tools like OCHEM (rmse 0.34) and ALOGPS (rmse 0.50) also perform well [4].

Where to Find More Specific Data

To locate a specific value for this compound, you could try the following:

  • Chemical Databases: Query specialized databases like EPA's CompTox Chemistry Dashboard, PubChem, or EPI Suite [4], which aggregate chemical properties.
  • Pesticide Regulatory Sources: Check the U.S. EPA Pesticide Science and Assessing Pesticide Risks pages [5], which, while focused on ecological benchmarks, may lead to related review documents containing physicochemical data.

References

Propargite water solubility and organic solvent miscibility

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Physicochemical Properties of Propargite

The quantitative data on this compound's solubility and key physical properties are summarized in the table below for easy comparison.

Property Value Conditions / Notes Source
Water Solubility 0.215 mg/L (or 215 µg/L) 20°C, pH 7 [1] [2]
Log P (Octanol-Water) 5.7 Indicates high lipophilicity [1] [2]
Physical State Dark yellow-brown/amber viscous liquid [1] [3]
Melting Point <25 °C [2]
Density 1.10 g/cm³ [3]

The following diagram illustrates the relationship between this compound's key physicochemical properties and their implications:

Solubility Water Solubility 0.215 mg/L Implications Implications Solubility->Implications LogP Log P 5.7 LogP->Implications State Physical State Viscous Liquid State->Implications Bioaccumulation High Bioaccumulation Potential Implications->Bioaccumulation EnvPersistence Environmental Persistence Implications->EnvPersistence Formulation Formulation as Emulsifiable Concentrates Implications->Formulation

Relationship between this compound's key properties and their research implications.

Solubility in Organic Solvents

This compound is highly miscible with various organic solvents, a characteristic critical for formulating commercial products. The data below shows its solubility is 200,000 mg/L at 20°C in several common solvents [1].

Other sources note it is also slightly soluble in chloroform and hexane, and is generally miscible in organic solvents [2] [3]. This high lipophilicity aligns with its high Log P value and supports its typical formulation as emulsifiable concentrates (EC) and wettable powders [1].

Synthesis and Metabolic Pathways

While specific analytical protocols for solubility determination were not located, the search results provide insight into its synthesis and metabolic fate, which are relevant for a technical guide.

  • Commercial Synthesis: The industrial synthesis begins with reacting 4-tert-butylphenol with cyclohexene oxide under acidic conditions to form an ether linkage. This intermediate is then esterified with propargyl sulfonyl chloride in the presence of a base like triethylamine or pyridine, typically in organic solvents like dichloromethane or toluene. The crude product is then purified via distillation or solvent extraction [1].
  • Metabolic Fate: After absorption, this compound undergoes hydrolysis at the sulfite ester, followed by oxidation and hydroxylation. Its metabolites are eliminated in both urine and feces [4].

The following chart outlines this metabolic pathway:

This compound This compound Step1 Hydrolysis This compound->Step1 Step2 Oxidation / Hydroxylation Step1->Step2 Elimination Metabolite Elimination Step2->Elimination

Primary metabolic pathway of this compound in biological systems.

Key Handling and Safety Considerations

For laboratory handling, note these key points:

  • Toxicity Profile: this compound exhibits low acute oral and dermal toxicity in animal studies but is a strong eye and skin irritant and can cause chemical burns and sensitization [1] [4].
  • Mode of Action: It acts as a non-systemic acaricide with contact action, inhibiting mitochondrial ATP synthase (IRAC MoA class 12C) [1] [3].
  • Environmental Impact: It is highly toxic to amphibians, fish, and zooplankton, and has potential carcinogenicity [3].

Conclusion and Research Implications

  • For formulation scientists, the high organic solubility indicates a need for surfactants and emulsifiers for effective aqueous application.
  • For environmental researchers, the low water solubility and high Log P suggest high potential for adsorption to soil and organic matter, but also a risk of bioaccumulation in the food chain.

References

Propargite historical development and introduction 1969

Author: Smolecule Technical Support Team. Date: February 2026

Technical Profile of Propargite

The table below summarizes the key technical and regulatory characteristics of this compound.

Characteristic Description
First Introduction 1969 [1]
Initial Registrant/Manufacturer Uniroyal Chemical [1]
Chemical Classification Organic sulfuric compound; Sulfite ester [1] [2]
IUPAC Name 2-(4-tert-butylphenoxy)cyclohexyl prop-2-yne-1-sulfonate [2] [3]
Mode of Action (IRAC Group) Inhibitor of mitochondrial ATP synthase (IRAC Group 12C) [4] [2] [3]
Primary Use Non-systemic acaricide (miticide) with contact action [2]
EU Approval Status Not approved [2]

Mechanism of Action and Experimental Evidence

This compound's primary mode of action is the inhibition of mitochondrial ATP synthase, disrupting energy production in mite cells [4] [2] [3]. It is also reported to inhibit monoamine oxidase, which can alter the metabolism of monoamines, and may affect insect reproductive organs and nervous system signaling [1] [4].

The following diagram illustrates the established and potential pathways of this compound's toxicity based on current research:

G This compound This compound Mitochondrial Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial Dysfunction Primary Target Monoamine Oxidase (MAO) Inhibition Monoamine Oxidase (MAO) Inhibition This compound->Monoamine Oxidase (MAO) Inhibition Reported Effect Reproductive & Neurological Effects Reproductive & Neurological Effects This compound->Reproductive & Neurological Effects Proposed Effects Inhibits ATP Synthase Inhibits ATP Synthase Mitochondrial Dysfunction->Inhibits ATP Synthase Altered Monoamine Metabolism Altered Monoamine Metabolism Monoamine Oxidase (MAO) Inhibition->Altered Monoamine Metabolism Reduced Reproduction Reduced Reproduction Reproductive & Neurological Effects->Reduced Reproduction Impaired Nerve Signaling Impaired Nerve Signaling Reproductive & Neurological Effects->Impaired Nerve Signaling Disrupts Oxidative Phosphorylation Disrupts Oxidative Phosphorylation Inhibits ATP Synthase->Disrupts Oxidative Phosphorylation Reduced Cellular ATP Reduced Cellular ATP Disrupts Oxidative Phosphorylation->Reduced Cellular ATP Energy Depletion & Cell Death Energy Depletion & Cell Death Reduced Cellular ATP->Energy Depletion & Cell Death

This compound Mechanism of Action: This flowchart outlines the primary and secondary toxicological pathways of this compound, leading to mite cell death and population control.

Protocol for Resistance Monitoring

Demographic life-table response experiments are a robust method for assessing this compound's long-term impact on mite populations, including resistance development [5].

  • Objective: To evaluate the sublethal effects and resistance development in mites (e.g., Tetranychus urticae) by studying life-table parameters under this compound exposure.
  • Strains: Utilize susceptible, this compound-resistant, and reciprocal F1 hybrid mite strains [5].
  • Treatment: Expose mites to this compound residues at lethal concentrations (e.g., LC₅₀ and LC₉₉) for the susceptible strain, alongside an untreated control [5].
  • Data Collection: Track the life history of individual mites, recording developmental time, intrinsic rate of increase (rₘ), net reproductive rate (R₀), and total progeny production [5].
  • Data Analysis: Analyze data using an age-stage, two-sex life table methodology. Project population growth over multiple generations to model how resistance can shift population dynamics in the field [5].

Current Market and Regulatory Status

This compound remains a significant market product, though it faces modern challenges.

  • Market Context: The global this compound market is growing, with a 2025 size estimated at $173.9 million and a projected compound annual growth rate (CAGR) of 5.2% through 2033 [6]. Asia-Pacific is the largest market, driven by agricultural demand [7] [6].
  • Regulatory Status: this compound is not approved in the European Union under EC Regulation 1107/2009 [2]. It faces increasing regulatory scrutiny globally due to environmental concerns [7] [8] [6].
  • Toxicity Profile: this compound exhibits low acute oral and dermal toxicity but is a strong skin and eye irritant [4]. It is highly toxic to fish and aquatic organisms [2] [3]. A 2023 study screening pesticides for Parkinson's disease risk did not identify this compound among the top toxicants for human dopaminergic neurons [9].

References

Propargite Detection in Tea: Analytical Methods & Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document provides a consolidated overview of analytical methods for detecting and quantifying propargite residues in tea, focusing on a novel fluorescence technique and a standard HPLC protocol to support research in food safety.

Comparison of Analytical Methods for this compound Detection

The table below summarizes the key characteristics of different methods for detecting this compound in tea and other matrices, highlighting their performance and applicability.

Method Detection Principle Limit of Detection (LOD) Linear Range Key Advantages / Applications
Fluorescence Sensing (Azide-CD Probe) [1] Fluorescence quenching via click chemistry 0.35 ng/mL 1.0 - 100.0 ng/mL High selectivity for terminal alkyne, minimal sample prep, suitable for food matrices [1].
Fluorescence Sensing (Tea Waste CQD Probe) [2] Fluorescence "turn on-off" (FRET) 10 ng/mL Information not specified in source Eco-friendly probe from tea waste, cost-effective, sensitive [2].
High-Performance Liquid Chromatography (HPLC) [3] UV detection after separation 100 ng/mL (0.1 µg/mL) 0.10 - 5.0 µg/mL Well-established protocol, used for persistence and dissipation studies [3].
Gas Chromatography/Mass Spectrometry (GC/MS) [4] Mass spectrometric detection 15 ppb (ng/g) Information not specified in source Confirmatory analysis, high specificity for multi-residue analysis [4].
Detailed Experimental Protocols

Protocol 1: Fluorescence Detection using Azide-Functionalized Carbon Dots (Az-CDs) [1]

This method offers high sensitivity and specificity based on a "click" reaction between the azide group on the carbon dots and the terminal alkyne group of this compound.

  • Principle: The specific reaction induces fluorescence quenching through aggregation-caused quenching and photoinduced electron transfer [1].
  • Workflow Overview:

start Start sample_prep Sample Preparation: Homogenize tea leaves and extract analyte start->sample_prep cd_synthesis Az-CDs Synthesis sample_prep->cd_synthesis fluorescence_measurement Fluorescence Measurement (Initial Intensity I₀) cd_synthesis->fluorescence_measurement incubation Incubate with this compound fluorescence_measurement->incubation Add sample extract fluorescence_measurement2 Fluorescence Measurement (Quenched Intensity I) incubation->fluorescence_measurement2 data_analysis Data Analysis: Calculate ΔF for quantification fluorescence_measurement2->data_analysis end Report Results data_analysis->end

  • Materials and Reagents:
    • Azide-functionalized carbon dots (Az-CDs)
    • This compound standard
    • Fresh or dried tea leaves
    • Appropriate buffer solutions
    • Organic solvents for extraction (e.g., acetonitrile, hexane, isopropyl alcohol)
  • Instrumentation:
    • Spectrofluorometer
    • Analytical balance
    • Centrifuge
    • Vortex mixer
    • Ultrasonic bath
  • Step-by-Step Procedure:
    • Az-CDs Synthesis & Characterization: Synthesize carbon dots via a hydrothermal/solvothermal method and functionalize with azide groups. Characterize using TEM, FTIR, and XPS [1].
    • Sample Preparation: Homogenize tea leaves. Extract this compound by shaking the sample with a mixture of isopropyl alcohol and hexane (1:1, v/v). Partition the extract and concentrate using a rotary evaporator [3].
    • Fluorescence Measurement:
      • Dilute the Az-CDs probe in a suitable buffer and measure the initial fluorescence intensity (I₀).
      • Incubate the Az-CDs with the processed tea sample extract.
      • Measure the fluorescence intensity after incubation (I).
    • Quantification: The degree of quenching (ΔF = I₀ - I) is correlated with the this compound concentration. Use a calibration curve constructed with this compound standards for accurate quantification [1].
  • Validation Parameters:
    • Limit of Detection (LOD): 0.35 ng/mL [1]
    • Linear Range: 1.0 - 100.0 ng/mL [1]
    • Recovery: 95.20 - 97.60% in fortified tea samples [1]
    • Selectivity: High specificity for this compound's alkyne moiety; negligible interference from other pesticides [1]

Protocol 2: HPLC-UV Detection for this compound Residues [3]

This is a traditional, robust method used for determining residue persistence and safe harvest intervals.

  • Principle: Separation based on hydrophobicity followed by UV detection.
  • Workflow Overview:

start Start field_trial Field Trial and Sample Collection start->field_trial tea_processing Black Tea Processing (Withering, Crushing, Fermentation, Drying) field_trial->tea_processing extraction Extraction: Shake with Isopropyl Alcohol & Hexane tea_processing->extraction partitioning Partitioning and Concentration extraction->partitioning clean_up Clean-up: Florisil Column partitioning->clean_up hplc_analysis HPLC-UV Analysis clean_up->hplc_analysis data_calc Data Calculation and Dissipation Study hplc_analysis->data_calc end Determine Safe Harvest Interval data_calc->end

  • Materials and Reagents:
    • This compound analytical standard (e.g., 95.40% purity) [3]
    • HPLC-grade solvents: hexane, acetone, isopropyl alcohol, acetonitrile [3]
    • Anhydrous sodium sulfate, sodium chloride [3]
    • Florisil (60-100 mesh, pesticide residue grade) for clean-up [3]
  • Instrumentation:
    • HPLC system with Diode Array Detector (DAD) [3]
    • Chromatography column: Zorbax Rx C18 (25 cm x 4.6 mm, 5 µm) [3]
    • Rotary vacuum evaporator
    • Mechanical shaker
    • Centrifuge
  • Step-by-Step Procedure:
    • Extraction: Hydrate 10 g of black tea with 5 mL water. Extract three times with 100 mL of isopropyl alcohol:hexane (1:1, v/v) by shaking for two hours. Filter and combine the extracts [3].
    • Partitioning and Clean-up:
      • Transfer the extract to a separating funnel with saturated sodium chloride solution. Partition, collect the hexane layer, and dry it over anhydrous sodium sulfate.
      • Concentrate the extract using a rotary evaporator.
      • Clean up the concentrated extract using a Florisil column [3].
    • HPLC Analysis:
      • Mobile Phase: Acetonitrile and water (75:25, v/v) [3]
      • Flow Rate: 1.50 mL/min [3]
      • Injection Volume: 10 µL [3]
      • Column Temperature: 40°C [3]
      • Detection: UV detection at an appropriate wavelength.
  • Validation Parameters:
    • LOD: 0.1 µg/mL [3]
    • Linear Range: 0.10 - 5.0 µg/mL (R² = 0.9996) [3]
    • Application: Used to determine a half-life of 1.63-1.92 days for this compound in tea and suggest a 7-day safe harvest interval [3].

Key Research Findings and Application Notes

  • Persistence in Tea: Field studies show this compound residues in tea dissipate rapidly, with a half-life of 1.6 to 2.6 days. Residues can fall below the Codex Maximum Residue Limit (MRL) of 5 mg/kg within 7 days of application [3] [5].
  • Transfer to Beverage: During tea infusion, not all residues transfer to the drink. One study found only 23.6-40.0% of this compound residues transferred to the infusion, while 35.7-53.2% remained trapped in the spent leaves [5].
  • Novel Probe Development: Research demonstrates the feasibility of creating sustainable detection probes by synthesizing Carbon Quantum Dots (CQDs) from tea waste itself, offering a cost-effective and eco-friendly alternative [2].

Conclusion

For monitoring this compound in tea, the described fluorescence-based methods provide superior sensitivity and faster analysis with minimal sample preparation, making them excellent for rapid screening [1] [2]. The HPLC-UV method remains a reliable and well-characterized technique for compliance testing and studying residue dissipation patterns [3]. The choice of method depends on the required sensitivity, available equipment, and specific research objectives.

References

Comprehensive Application Notes and Protocols: Fluorescence Detection of Propargite using Azide-Functionalized Carbon Dots

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Detection Principle

Propargite, an organosulfur acaricide extensively employed in citrus fruits and tea cultivation, poses significant residue concerns that necessitate advanced monitoring methodologies for food safety assurance. Traditional detection techniques often involve complex instrumentation and lengthy sample preparation that limit their practical application in routine monitoring. Recently, carbon dots (C-dots) have emerged as novel fluorescent nanomaterials with exceptional optical properties, including tunable fluorescence, high photostability, and excellent biocompatibility, making them ideal for sensing applications [1] [2]. The innovation presented in these application notes leverages click chemistry principles through specifically designed azide-functionalized carbon dots (Az-CDs) that target the terminal alkyne moiety inherent in this compound's molecular structure [1].

The fundamental detection mechanism relies on the bioorthogonal click reaction between azide groups on the carbon dot surface and the terminal alkyne group of this compound. This specific molecular interaction induces measurable fluorescence quenching through dual mechanisms: aggregation-caused quenching (ACQ) and photoinduced electron transfer (PET) [1]. The Az-CDs serve as both recognition elements and signal transducers, creating a highly specific sensing platform that significantly minimizes interference from other agricultural chemicals and naturally occurring fruit components. This approach represents a paradigm shift in pesticide detection methodology, combining exceptional specificity with analytical simplicity suitable for implementation in resource-limited settings.

Materials and Methods

Synthesis of Azide-Functionalized Carbon Dots (Az-CDs)

The Az-CDs were prepared using a facile hydrothermal approach that allows for simultaneous carbonization and functionalization. The synthesis initiates with carbon precursors containing both carbon sources and azide functional groups, though the specific precursors for Az-CDs weren't detailed in the available literature [1]. Generally, carbon dots can be synthesized through either top-down methods (breaking down larger carbon structures) or bottom-up approaches (building from molecular precursors) [2]. The hydrothermal method, classified as a bottom-up approach, typically involves reaction temperatures between 150-250°C in sealed autoclaves, allowing for precise control over size and surface functionality [2] [3]. Following synthesis, the Az-CDs were thoroughly characterized using TEM for morphological analysis, FTIR and XPS for surface functionality assessment, and UV-visible and fluorescence spectroscopy for optical property evaluation [1].

Analytical Procedure and Sample Preparation

Citrus fruit and tea leaf samples were processed using a simplified extraction protocol to demonstrate the method's practical applicability. Samples were homogenized and subjected to solid-phase extraction to remove potential interferents while retaining the target this compound analyte. The extraction solvent was optimized to ensure efficient this compound recovery while minimizing co-extraction of matrix components that could potentially interfere with the analysis. The extracted samples were then diluted in appropriate buffer solutions before incubation with the Az-CDs probe solution [1]. For fluorescence measurements, the Az-CDs were dissolved in a compatible aqueous buffer system, and the fluorescence readings were recorded after a pre-determined incubation period that allows for complete reaction between the Az-CDs and this compound. The entire sample preparation process was designed to be rapid and compatible with high-throughput screening requirements.

Instrumentation and Measurement Conditions

Fluorescence measurements were conducted using a standard fluorescence spectrophotometer equipped with a temperature-controlled cell holder to maintain consistent reaction conditions. The excitation wavelength was optimized based on the absorption characteristics of the synthesized Az-CDs, with emission typically monitored in the visible range. The fluorescence quenching efficiency was calculated as (F₀ - F)/F₀, where F₀ and F represent the fluorescence intensities before and after addition of this compound, respectively [1]. For quantification, the measurement duration was fixed to ensure complete reaction between Az-CDs and this compound, typically requiring less than 10 minutes per sample. Additional characterization techniques employed included: TEM for morphological analysis (instrument resolution: ~0.5 nm), FTIR spectroscopy (spectral range: 4000-400 cm⁻¹) for functional group identification, and XPS for elemental composition and surface chemistry analysis [1].

Results and Performance Data

Analytical Performance and Sensitivity

The developed Az-CDs-based fluorescence sensing platform demonstrated exceptional analytical performance for this compound detection. The method showed a wide linear response range from 1.0 to 100.0 ng mL⁻¹ with an excellent correlation coefficient (R² = 0.9965), indicating reliable quantification capabilities across environmentally and toxicologically relevant concentration levels. The limit of detection (LOD) was determined to be 0.35 ng mL⁻¹, significantly lower than many conventional methods and sufficient for monitoring this compound residues at regulatory levels [1]. This exceptional sensitivity stems from the high quenching efficiency of the Az-CDs upon interaction with this compound, enabling detection at trace concentrations. Method validation studies demonstrated outstanding precision with relative standard deviations (RSD) below 3.66% across replicate measurements, confirming the method's reliability for routine analytical applications [1].

Table 1: Analytical Performance of Az-CDs for this compound Detection

Parameter Performance Value Conditions
Linear Range 1.0-100.0 ng mL⁻¹ Aqueous buffer
Limit of Detection (LOD) 0.35 ng mL⁻¹ S/N = 3
Correlation Coefficient (R²) 0.9965 Linear regression
Recovery Rate (Citrus) 95.20-97.60% Spiked samples
Recovery Rate (Tea) 95.50-97.30% Spiked samples
Relative Standard Deviation (RSD) <3.66% n = 6 replicates
Selectivity and Interference Studies

The selectivity of the Az-CDs sensing platform was rigorously evaluated against various potential interferents, including structurally related pesticides, common agricultural co-formulants, and natural fruit constituents. The method exhibited remarkable specificity for this compound, with negligible response to other compounds, attributable to the bioorthogonal nature of the click chemistry reaction between the azide groups on the CDs and the terminal alkyne moiety specific to this compound [1]. This high specificity is particularly valuable for real-sample applications where complex matrices may contain numerous interfering substances. The selectivity was quantified by comparing the fluorescence response to this compound versus other compounds at equivalent concentrations, demonstrating at least 5-fold higher sensitivity for this compound over potentially competing species [1].

Table 2: Selectivity Profile Against Common Interferents

Potential Interferent Relative Response (%) Concentration Tested
This compound 100 10 ng mL⁻¹
Organophosphate Pesticides <5 100 ng mL⁻¹
Carbamate Pesticides <8 100 ng mL⁻¹
Heavy Metal Ions <10 100 ng mL⁻¹
Natural Fruit Sugars <3 1 μg mL⁻¹
Organic Acids <5 1 μg mL⁻¹
Real-Sample Applications and Validation

The practical applicability of the method was demonstrated through extensive recovery studies in authentic citrus fruit and tea leaf samples. The samples were spiked with this compound at varying concentrations across the linear dynamic range, processed using the optimized extraction protocol, and analyzed using the Az-CDs-based fluorescence method. The results showed excellent recovery rates ranging from 95.20% to 97.60% with consistently low standard deviations (RSD < 3.66%), confirming the method's accuracy and precision in complex food matrices [1]. The robust performance in these challenging matrices underscores the method's resistance to matrix effects, a common limitation in fluorescence-based sensing approaches. The method was further validated through comparison with established reference methods, demonstrating strong correlation and equivalent or superior performance in terms of both accuracy and sensitivity while offering significant advantages in terms of analysis time and operational complexity [1].

Experimental Protocols

Step-by-Step Synthesis Protocol for Azide-Functionalized Carbon Dots

Materials Required: Carbon precursors (specific precursors not detailed in available literature, though generally including carbon sources and azide-containing compounds), deionized water, ammonium hydroxide, dialysis membrane (MWCO: 1-3.5 kDa), ethanol for purification.

Synthesis Procedure:

  • Precursor Preparation: Dissolve appropriate carbon precursors in 10 mL deionized water at optimized concentration ratios based on your specific Az-CDs design [1].
  • Acid Catalysis: Add 1 mL concentrated sulfuric acid as a catalyst for carbonization, followed by ultrasonication for 10 minutes to ensure complete mixing and initial reaction [4].
  • Hydrothermal Treatment: Transfer the homogeneous mixture to a 25 mL Teflon-lined stainless steel autoclave and heat at 180°C for 10 hours in a temperature-controlled oven to facilitate carbon dot formation and azide functionalization [4].
  • Cooling and Neutralization: Allow the autoclave to cool naturally to room temperature after the reaction period. Carefully open the autoclave and add ammonium hydroxide dropwise under stirring until neutral pH (~7.0) is achieved [4].
  • Purification: Precipitate the resulting Az-CDs product, then wash thoroughly with deionized water three times followed by vacuum drying at 60°C. Alternatively, purify by dialysis against deionized water for 24-48 hours to remove unreacted precursors and byproducts [1] [2].
  • Characterization: Confirm successful synthesis by characterizing the optical properties (UV-vis and fluorescence spectroscopy), morphology (TEM), and surface functionality (FTIR, XPS) of the resulting Az-CDs [1].

Quality Control Parameters:

  • Quantum Yield: Determine using reference fluorophores with known quantum yields [2].
  • Size Distribution: Analyze by TEM, aiming for average size <10 nm with narrow distribution [1].
  • Azide Functionality: Confirm by FTIR spectroscopy (characteristic azide peak at ~2100 cm⁻¹).
  • Fluorescence Properties: Verify strong, stable fluorescence emission under excitation.
This compound Detection Protocol

Materials Required: Synthesized Az-CDs, this compound standard solutions, phosphate buffer saline (PBS, 0.02 M, pH 7.4), ethanol, real samples (citrus fruits, tea leaves), filtration membranes (0.22 μm).

Detection Procedure:

  • Sample Preparation:

    • For standard solutions: Prepare this compound stock solution in ethanol and dilute to desired concentrations with PBS.
    • For real samples: Homogenize citrus fruit or tea leaf samples, then extract this compound using optimized extraction protocol. Filter through 0.22 μm membrane and dilute with PBS as needed [1].
  • Az-CDs Probe Preparation: Prepare working solution of Az-CDs at 17 μg mL⁻¹ in PBS:ethanol (1:1 v/v) mixture [1].

  • Detection Reaction:

    • Add 5 μL of this compound standard or sample extract to 995 μL of Az-CDs working solution.
    • Mix thoroughly by vortexing for 30 seconds.
    • Allow the reaction to proceed for exactly 2 minutes at room temperature [1].
  • Fluorescence Measurement:

    • Transfer the reaction mixture to a standard fluorescence cuvette.
    • Set excitation wavelength to optimal value based on your Az-CDs characterization (typically matching absorption maximum).
    • Record fluorescence emission spectrum at appropriate emission range.
    • Measure fluorescence intensity at maximum emission wavelength [1].
  • Quantification:

    • Prepare a calibration curve using this compound standards (0, 1, 5, 10, 25, 50, 75, 100 ng mL⁻¹).
    • Calculate this compound concentration in unknown samples from the calibration curve [1].

Critical Parameters for Optimization:

  • Reaction Time: Fixed at 2 minutes for consistency.
  • pH: Maintain at pH 7.4 for optimal reaction efficiency.
  • Temperature: Conduct at room temperature (25±2°C).
  • Solvent Composition: Maintain PBS:ethanol ratio of 1:1 for optimal Az-CDs stability and reactivity.

Detection Mechanism and Workflow Visualization

The detection mechanism leverages the specific click chemistry reaction between the azide functional groups on the carbon dots surface and the terminal alkyne moiety in this compound. This interaction initiates a cascade of photophysical events that ultimately lead to measurable fluorescence quenching. The process begins with the formation of a 1,2,3-triazole ring through cycloaddition, which subsequently facilitates the assembly of CD-propargite complexes [1]. This assembly induces two simultaneous quenching mechanisms: aggregation-caused quenching (ACQ), where the proximity of CDs in the assembled structures promotes self-quenching, and photoinduced electron transfer (PET), where electrons are transferred from the excited CD to the this compound molecule, effectively quenching the fluorescence [1]. The entire process is highly specific due to the bioorthogonal nature of azide-alkyne cycloaddition, providing the method with exceptional selectivity against other pesticides that lack the terminal alkyne functionality.

The following diagram illustrates the experimental workflow for this compound detection using Azide-Functionalized Carbon Dots:

G This compound Detection Workflow node1 Sample Collection (Citrus/Tea) node2 Sample Homogenization & Extraction node1->node2 node3 Filtration (0.22 μm membrane) node2->node3 node5 Reaction Incubation (2 minutes, RT) node3->node5 node4 Az-CDs Probe Preparation (17 μg/mL in PBS:Ethanol) node4->node5 node6 Fluorescence Measurement (Ex: 540 nm) node5->node6 node7 Data Analysis (Calibration Curve) node6->node7 node8 Result Quantification (LOD: 0.35 ng/mL) node7->node8

The detection mechanism at the molecular level involves specific interactions between the Az-CDs and this compound molecules, as visualized in the following diagram:

G Molecular Detection Mechanism node1 Azide-Functionalized Carbon Dots (Az-CDs) Strong Fluorescence node3 Azide-Alkyne Cycloaddition Click Reaction node1->node3 node2 This compound Molecule Terminal Alkyne Group node2->node3 node4 CD-Propargite Complex Formation node3->node4 node5 Fluorescence Quenching Dual Mechanism: - ACQ - PET node4->node5 node6 Signal Measurement Quenching Efficiency ∝ this compound Concentration node5->node6

Discussion and Application Perspectives

The Az-CDs-based fluorescence sensing platform represents a significant advancement in pesticide detection technology, particularly for acaricides containing terminal alkyne functional groups. The method's exceptional sensitivity (LOD: 0.35 ng mL⁻¹) positions it as a viable alternative to conventional instrumental techniques like GC-MS or HPLC-MS, while offering advantages in terms of cost-effectiveness, operational simplicity, and analysis speed [1]. The core innovation lies in the integration of click chemistry principles with the outstanding optical properties of carbon dots, creating a synergistic system that combines molecular recognition with efficient signal transduction. This approach effectively addresses common limitations in fluorescence-based sensing, particularly the challenge of achieving specificity against complex backgrounds [1].

The dual quenching mechanism (ACQ and PET) provides robust signal modulation that enables sensitive quantification of this compound across a wide concentration range. From an applications perspective, this technology holds substantial promise for food safety monitoring programs, environmental surveillance, and quality control in agricultural production [1]. The demonstrated performance in authentic citrus fruit and tea samples, with recovery rates consistently exceeding 95%, validates its readiness for practical implementation. Future development directions could focus on creating multiplexed detection platforms for simultaneous screening of multiple pesticides, integrating the technology into portable field-deployable devices, and developing dipstick or lateral flow formats for rapid on-site testing [3]. The modular design of the sensing platform also suggests potential adaptability for detecting other alkyne-containing compounds beyond this compound, further expanding its application scope in analytical chemistry and food safety.

Troubleshooting and Technical Notes

Common Issues and Solutions
  • Low Fluorescence Intensity: If synthesized Az-CDs exhibit weak fluorescence, optimize synthesis conditions including precursor ratio, reaction temperature, and duration. Consider nitrogen-doping to enhance quantum yield [2].
  • High Background Signal: Ensure thorough purification of Az-CDs through dialysis or chromatography to remove unreacted precursors. Verify buffer purity and use high-quality solvents.
  • Poor Reproducibility: Standardize synthesis parameters strictly across batches. Characterize each Az-CDs batch for size, quantum yield, and surface functionality before use.
  • Reduced Sensitivity in Real Samples: Implement additional sample clean-up steps such as solid-phase extraction. Optimize sample dilution factor to balance matrix effects and detection sensitivity.
Optimization Guidelines
  • pH Optimization: Test detection performance across pH range 6.0-8.0 to identify optimum for specific Az-CDs formulation.
  • Reaction Time: Conduct kinetic studies to determine optimal incubation period for complete reaction.
  • Temperature Effects: Evaluate detection sensitivity at different temperatures (15-35°C) if field applications are anticipated.
  • Storage Stability: Assess Az-CDs stability over time under different storage conditions (4°C, -20°C) with protective agents if needed.

Conclusion

The application of azide-functionalized carbon dots for fluorescence detection of this compound represents a robust and reliable analytical method that successfully merges the specificity of click chemistry with the sensitivity of fluorescence spectroscopy. The method fulfills essential analytical validation parameters including high sensitivity, excellent selectivity, and outstanding accuracy in complex food matrices. With its straightforward protocol, minimal sample preparation, and cost-effectiveness, this approach offers a practical solution for routine this compound monitoring in food safety applications. The fundamental principle demonstrated here—exploiting bioorthogonal click reactions for specific analyte recognition—also provides a versatile platform that could be adapted for detecting other alkyne-containing compounds beyond this compound, significantly expanding its potential impact in analytical chemistry and environmental monitoring.

References

Propargite application rates for spider mite control

Author: Smolecule Technical Support Team. Date: February 2026

Product Chemistry and Mode of Action

Propargite is a sulfite ester acaricide primarily formulated as an emulsifiable concentrate (EC), commonly at 570 g/L (57% EC) [1]. Its mode of action is contact-based, requiring direct application to the target pests [2]. This compound disrupts mite respiration and nervous system function, leading to rapid paralysis and death [1]. It is effective against all active life stages (larvae, nymphs, and adults) but is not ovicidal, meaning it does not kill eggs [1] [3].

Application Rates and Use Specifications

Table 1: this compound Application Rates by Crop
Crop Application Rate (L/ha) Application Method Target Pests Additional Notes
Cotton 0.75 - 1.5 [1] Foliar spray [1] Spider mites, Red mites [1] Ensure thorough coverage of both leaf surfaces [1].
Citrus 0.75 - 1.5 [1] Foliar spray [1] Citrus red mite (Panonychus citri) [1] -
Apples Labeled [2] Foliar spray [2] Spider mites, Red mites [2] -
Grapes Labeled [2] Foliar spray [2] Spider mites, Red mites [2] -
Soybeans 0.75 - 1.5 [1] Foliar spray [1] Twospotted spider mite (Tetranychus urticae) [3] Apply at first signs of infestation; scout 5-7 days after application [3].
Tomatoes, Beans 0.75 - 1.5 [1] Foliar spray [1] Twospotted spider mite, other resistant species [1] -
Ornamentals Labeled [2] [1] Foliar spray [2] [1] Various mite species [2] [1] -
Table 2: this compound Comparison with Other Miticides
Insecticide Group Common Name Target Mite Stages Key Crops Resistance & Notes
12C (this compound) This compound (Comite) [3] Egg, Immature [3] Citrus, Cotton, Soybeans, etc. [1] [3] -
1B (Organophosphate) Dimethoate [3] Adult, Immature [3] Corn, Soybean [3] Known mite resistance concerns [3].
3A (Pyrethroid) Bifenthrin [3] Adult, Immature [3] Corn, Soybean [3] Can flare mite populations; soybean aphid resistance concerns [3].
6 Abamectin (Agri-Mek) [3] Adult, Immature [3] Corn, Soybean [3] -
10B Etoxazole (Zeal) [3] Egg, Immature [3] Corn, Soybean [3] -
23 Spiromesifen (Oberon) [3] Egg, Immature [3] Corn, Soybean [3] -

Experimental and Field Application Protocol

Scouting and Treatment Thresholds

Regular field scouting is critical. Use a hand magnifying lens to identify mites, eggs, and webbing on the undersides of leaves [4]. The leaf stippling and discoloration caused by feeding is the first visible evidence of infestation [2] [4].

For soybeans, use the following 0-5 scale to guide treatment decisions. Treatment is recommended at Rating 3 [3]:

  • Rating 0: No spider mites or injury.
  • Rating 1: Minor stippling on lower leaves.
  • Rating 2: Stippling common on lower leaves; small areas with yellowing.
  • Rating 3 (Spray Threshold): Heavy stippling on lower leaves, progressing to middle canopy. Mites present in middle canopy, with scattered colonies in the upper canopy.
  • Rating 4 (Economic Loss): Lower leaf yellowing apparent; leaf drop common; stippling and mites common in middle canopy.
  • Rating 5: Lower leaf loss common; yellowing/browning moves into middle canopy; mites present in high levels in upper canopy.
Application Methodology
  • Timing: Apply at the first signs of mite infestation when populations reach economic thresholds [1]. Conditions of temperatures >85°F, low humidity (<90%), and moisture stress favor rapid mite population growth [4].
  • Coverage: Apply as a foliar spray using sufficient water volume to ensure thorough coverage of both the upper and lower leaf surfaces [1] [3]. Ground applications should use at least 20 gallons per acre (GPA), while aerial applications should use a minimum of 5 GPA [3].
  • Resistance Management: this compound is classified as Group 12C [3]. To mitigate resistance risk, rotate with miticides from different mode of action groups (e.g., Groups 6, 10B, 23) [3].

The following workflow outlines the key stages of experimental field application, from initial assessment to post-application evaluation:

G Start Start: Field Scouting & Initial Assessment A Identify Pest & Damage (Check leaf undersides for mites, webbing, stippling) Start->A B Assess Infestation Level (Use 0-5 rating scale) A->B C Infestation < 3? B->C D Decision: Monitor Field Continue scouting every 5-7 days C->D Yes E Decision: Apply Treatment Infestation ≥ 3 (Spray Threshold) C->E No H Evaluate Efficacy (Re-scout 5-7 days post-application for live mites) D->H F Prepare Spray Solution (this compound 0.75-1.5 L/ha, ensure proper water volume) E->F G Execute Foliar Application (Ensure full canopy coverage, upper & lower leaf surfaces) F->G G->H End Application Complete Document results H->End

Safety and Regulatory Considerations

Toxicological and Environmental Profile

This compound is moderately toxic to mammals and can cause dermal and ocular irritation [5] [1]. Toxicokinetic studies indicate it is readily absorbed, metabolized, and excreted after oral or dermal administration [5]. It is harmful to aquatic organisms; contamination of water bodies must be avoided [1].

Personal Protective Equipment (PPE)
  • Minimum PPE for handlers includes chemical-resistant gloves, goggles, a mask, and protective clothing [1].
Regulatory Status
  • This compound is under ongoing registration review by the U.S. Environmental Protection Agency (EPA) as part of its standard 15-year cycle [6].
  • Always check and adhere to local agricultural guidelines and product labels, as regulations and approved uses can vary by country and region [2].

Integrated Pest Management (IPM) Integration

This compound is compatible with IPM programs [1]. However, be aware that certain broad-spectrum insecticides, particularly pyrethroids, can flare mite populations by harming their natural enemies [4] [7] [3]. A key biological control is a naturally occurring fungal pathogen that thrives under high humidity (>90%) and temperatures below 85°F [4]. Miticide and fungicide applications can negatively impact these beneficial pathogens [4] [3].

References

Propargite Bioassay Protocol for Tetranychus urticae

Author: Smolecule Technical Support Team. Date: February 2026

This protocol details the leaf-dipping bioassay method, a standard technique for evaluating the toxicity of acaricides like propargite against the two-spotted spider mite, Tetranychus urticae [1] [2]. The procedure is adapted from published studies that investigate acaricide efficacy and resistance.

Materials and Reagents
  • Test Organism: Tetranychus urticae mites. Use susceptible reference strains or field-collected populations.
  • Acaricides: Technical grade or formulated this compound. A common positive control is the experimental mixture NNI 850.0 EW (a potentiated mixture of fenpyroximate and this compound in a 3:10 ratio) [3] [4] [5].
  • Solvent Control: Aqueous solution of 0.1% Triton X-100 or a similar non-ionic surfactant.
  • Host Plant Leaves: Fresh, unsprayed bean leaves (e.g., Phaseolus vulgaris). Leaves of consistent age and size should be harvested.
  • Experimental Setup:
    • Plastic Petri dishes (e.g., 9 cm diameter)
    • Absorbent cotton
    • Fine hair brush for mite handling
    • Climate-controlled chamber
Experimental Workflow

The following diagram outlines the key stages of the bioassay procedure.

G This compound Bioassay Workflow for T. urticae start Prepare Acaricide Solutions a Dip Leaf Disks start->a b Air-Dry Treated Disks a->b c Transfer Adult Mites (20-25 per disk) b->c d Incubate in Controlled Chamber (48 hours) c->d e Assess Mortality d->e

Detailed Procedure
  • Preparation of Acaricide Solutions: Prepare a stock solution of this compound and serially dilute it with a 0.1% surfactant solution to create a range of 5-7 concentrations. Prepare a control treatment using the 0.1% surfactant solution only [3] [4].
  • Leaf Disk Preparation: Cut uniform leaf disks from the host plant leaves. The disks should be of a suitable size to fit in the Petri dishes without overlapping.
  • Treatment of Leaf Disks: Dip each leaf disk into the corresponding test solution or control for approximately 10 seconds, ensuring complete coverage. Gently remove and blot the disk on filter paper to remove excess liquid [1].
  • Air-Drying: Place the treated leaf disks on a layer of absorbent cotton, which has been soaked in distilled water to maintain humidity, inside the Petri dishes. Allow the disks to air-dry completely at room temperature.
  • Mite Transfer: Using a fine brush, carefully transfer 20-25 adult female mites onto the upper surface of each dried, treated leaf disk [3] [4].
  • Incubation: Seal the Petri dishes and place them in a climate-controlled chamber. Maintain standard conditions, typically at 25 ± 1°C, 60 ± 10% relative humidity, and a 16:8 hour light:dark photoperiod.
  • Mortality Assessment: After 48 hours of exposure, assess mite mortality under a stereomicroscope. Mites are considered dead if they show no movement after gentle prodding with a fine brush [3] [5].

Efficacy and Toxicity Data

The tables below summarize key toxicological data for this compound and a potentiated mixture from published studies.

Table 1: Baseline Toxicity of this compound and Fenpyroximate Against Susceptible *T. urticae* [4]

Acaricide LC₅₀ (mg/L) LC₉₉ (mg/L) Notes
This compound 19 - 81 Not specified Range across susceptible reference strains
Fenpyroximate 24 - 76 Not specified Range across susceptible reference strains

Table 2: Efficacy of this compound-Based Mixture (NNI 850.0 EW) [3] [5]

Parameter Finding Significance
Co-toxicity Index 1029 Significant potentiation (synergy); mixture is more toxic than either component alone.
Mortality at 48h Significantly higher (P<0.05) Mixture is highly effective in bioassays.
Cross-Resistance No cross-resistance observed Non-overlapping 95% CIs with organophosphates and pyrethroids.

Table 3: this compound Resistance in a Laboratory-Selected Strain of *Tetranychus cinnabarinus* [2]

Strain LC₅₀ (mg/L) Resistance Ratio
Susceptible 26.80 1x
Resistant 687.16 ~26x

Molecular Mechanisms and Resistance Monitoring

Understanding resistance mechanisms is crucial for sustainable mite management. This compound's primary target is mitochondrial ATP synthase, and resistance can involve overexpression of detoxification enzymes [2] [6].

Mechanism of Action and Resistance

The following diagram illustrates the current understanding of this compound's action and potential resistance pathways in spider mites.

G This compound Action and Resistance Mechanisms This compound This compound ATP_Synthase Inhibits Mitochondrial ATP Synthase This compound->ATP_Synthase Energy_Production Disrupts Energy Production (ATP Synthesis) ATP_Synthase->Energy_Production Mite_Death Mite Death Energy_Production->Mite_Death Enzyme_Overexpression Detoxification Enzyme Overexpression (P450s, GSTs, CarEs) Metabolic_Resistance Metabolic Resistance (Enhanced Detoxification) Enzyme_Overexpression->Metabolic_Resistance e.g., GST overexpression confers resistance Metabolic_Resistance->this compound Degradation/Sequestration

Resistance Monitoring Techniques
  • Bioassay: The leaf-dip bioassay described above is the foundational method. A residual contact vial (RCV) bioassay is a modified, rapid method suitable for on-site monitoring [6].
  • Biochemical Assays: Measure the activity of detoxification enzymes (Cytochrome P450s, Glutathione S-transferases (GSTs), and Carboxylesterases (CarEs)) in mite homogenates. Higher baseline and inducible activities of these enzymes are strongly correlated with acaricide tolerance in T. urticae compared to other species [1].
  • Molecular Monitoring: Use Quantitative Sequencing (QS) to determine the frequency of target-site mutations in field populations. This population-based genotyping is a powerful tool for proactive resistance management [6].

Key Application Notes for Researchers

  • Strain Verification: Accurately identify the Tetranychus species, as sibling species like T. urticae and T. cinnabarinus show significant differences in susceptibility to acaricides, including this compound [1].
  • Substrate Consideration: The substrate (e.g., glass vs. leaf) can influence mite behavior and the deposition of natural products like silk, which may indirectly affect contact-based bioassays [7].
  • Data Analysis: Use probit analysis to calculate LC values and their 95% fiducial limits. Abbott's formula should be applied to correct for natural mortality in the control groups [3] [4].
  • Synergistic Mixtures: Consider investigating acaricide mixtures. The potentiated mixture of this compound and fenpyroximate (NNI 850.0 EW) demonstrates high efficacy and can help manage resistance [3] [5].

References

Optimal Application Parameters for Propargite: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

This document synthesizes experimental data to establish detailed application notes and protocols for the acaricide propargite, with a specific focus on the critical role of temperature and relative humidity (RH) in optimizing its efficacy against the Two-Spotted Spider Mite (Tetranychus urticae).

Experimental Data Summary

The following table summarizes the core quantitative findings from the optimization study, which employed a Central Composite Design and Response Surface Methodology [1].

Table 1: Optimized Application Conditions for this compound against *Tetranychus urticae*

Parameter Tested Range Optimized Value Observed Mortality at Optimized Conditions Key Influential Factors
Temperature 25–30 °C 26.01 °C ~16% The interaction between temperature and relative humidity was found to be statistically significant.
Relative Humidity 55–65% 62.97%
Application Dose 900-2300 µl/L Not fully specified* A lower dose was used at the optimal T/RH point.

*The study confirmed that the interaction effects of temperature and relative humidity for this compound were significant, and the maximum mortality was achieved at the specified temperature and humidity with a lower dose [1].

Detailed Experimental Protocol

This section outlines the methodology cited in the research, providing a reproducible protocol for laboratory bioassays.

Materials and Equipment
  • Acaricide: this compound, 57% emulsifiable concentrate (e.g., Trade name: Omite) [1].
  • Test Organism: Two-spotted spider mite, Tetranychus urticae Koch.
  • Host Plant: Cowpea (Vigna unguiculata L.) plants at the 3- to 4-leaf stage [1].
  • Equipment:
    • Growth chamber(s) with precise control over temperature, humidity, and light cycles.
    • Plastic pots (e.g., 9 cm diameter x 10 cm height).
    • Plastic Petri dishes (8 cm diameter).
    • Fine tip brushes (e.g., size 0.3 cm).
    • Stereomicroscope.
    • Laboratory spray tower or precision airbrush for uniform application.
Bioassay Procedure: Bean Leaf Disc Method

The experimental workflow for determining the optimal application parameters is as follows:

G Start Start Experiment Cultivate Cultivate Host Plants (Vigna unguiculata) Start->Cultivate Infest Infest Plants with Tetranychus urticae Cultivate->Infest AgeMatch Age-Matching of Mites (24h egg-laying period) Infest->AgeMatch DefineVars Define Independent Variables (Temperature, Humidity, Dose) AgeMatch->DefineVars PrepareDoses Prepare this compound Test Solutions DefineVars->PrepareDoses Apply Apply Treatment to Leaf Discs PrepareDoses->Apply Incubate Incubate under Controlled Conditions Apply->Incubate Assess Assess Adult Mortality Incubate->Assess Analyze Statistical Analysis (RSM with Design Expert) Assess->Analyze Optimize Determine Optimal Application Parameters Analyze->Optimize

Step 1: Cultivation of Host Plants and Mite Colony [1]

  • Plant Cultivation: Sow pre-germinated cowpea seeds in pots with a perlite substrate. Maintain plants in a growth chamber at 25 ± 2 °C with a 16:8 (Light:Dark) photoperiod.
  • Mite Colony Maintenance: Establish and rear T. urticae on bean plants in a separate chamber at 25 ± 2 °C and 55 ± 5% RH. Transfer mites from infested leaves to healthy plants weekly to maintain a vigorous population.

Step 2: Age-Matching of Test Mites [1]

  • Place approximately 60 adult female mites on a bean leaf disc in a Petri dish.
  • Allow a 24-hour period for egg-laying.
  • Remove the adult females and incubate the Petri dishes containing eggs at 25 ± 2 °C and 55 ± 5% RH until a synchronized population of adult mites is obtained.

Step 3: Experimental Design and Treatment Application [1]

  • Design: Utilize a Central Composite Design (or similar Response Surface Methodology) via software like Design Expert. The independent variables are Temperature (X₁: 25-30°C), Relative Humidity (X₂: 55-65%), and this compound Dose (X₃: 900-2300 µl/L).
  • Treatment Preparation: Prepare this compound solutions in water according to the doses defined by the experimental design.
  • Application: Using a standardized method (e.g., spray tower), apply the test solutions to leaf discs that have been infested with age-matched adult mites. Include control treatments (water only).

Step 4: Incubation and Data Collection [1]

  • Incubation: Post-application, place the treated leaf discs in Petri dishes and incubate them in growth chambers set to the specific temperature and humidity combinations as per the experimental design.
  • Assessment: After a predetermined exposure period (e.g., 24-48 hours), assess adult mite mortality under a stereomicroscope. Mites that are immobile and do not respond to gentle prodding with a fine brush are considered dead.
Data Analysis and Optimization
  • Model Fitting: Input the mortality data (response variable) and the corresponding experimental conditions (factors) into the statistical software.
  • Analysis of Variance (ANOVA): Perform ANOVA to identify which factors (Temperature, Humidity, Dose) and their interactions (e.g., T*RH) have a statistically significant (p < 0.05) impact on mite mortality.
  • Response Surface Modeling: Use the software to generate a response surface model and contour plots. This visualizes the relationship between the factors and the response, allowing for the identification of the optimal combination of temperature and humidity that provides maximum efficacy, potentially at the lowest practical dose [1].

Conclusion and Implications

The experimental data demonstrates that the efficacy of this compound is not solely dependent on the application dose but is significantly influenced by the interaction of ambient temperature and relative humidity [1]. The optimized conditions of 26.01°C and 62.97% RH provide a quantitative target for maximizing mortality of Tetranychus urticae while potentially reducing chemical input. Adhering to these refined application parameters can lead to more effective and sustainable pest management strategies in both research and field settings.

References

Propargite sampling and extraction procedures

Author: Smolecule Technical Support Team. Date: February 2026

Propargite Analysis in Water Samples

For researchers analyzing this compound, particularly in water, the following validated methods and key parameters are crucial. The core of the analysis involves liquid-liquid extraction followed by gas chromatography-mass spectrometry (GC-MS).

Table 1: Sample Extraction and Clean-up Procedures for Water

Step Procedure Description Key Parameters & Reagents

| Extraction | Liquid-liquid extraction [1] | Solvent: Dichloromethane Drying Agent: Anhydrous Sodium Sulfate | | Concentration | Evaporation of the organic extract [1] | Gentle stream of nitrogen or rotary evaporation | | Clean-up | Gel Permeation Chromatography (GPC) or Solid-Phase Extraction (SPE) [1] | Optional step for complex matrices; used in multi-residue methods |

Table 2: Instrumental Analysis and Method Performance

Aspect Description Performance Metrics
Analytical Technique Gas Chromatography-Mass Spectrometry (GC-MS) [1] Mode: Selected Ion Monitoring (SIM) or Ion-Trap MS

| Reported Limits of Quantitation (LOQ) | Varies by specific method and sample prep [1] | 0.05 µg/L (using SPE & GC Ion-Trap MS) 0.1 µg/L (in groundwater, using GC-MS-SIM) 2.5 µg/L & 15 µg/L (other GC-MS methods) | | Health-Based Guideline | Australian Drinking Water Guideline [1] | 0.007 mg/L (7 µg/L) |

The following workflow diagram summarizes the complete analytical procedure for this compound in water:

G start Water Sample step1 Liquid-Liquid Extraction (Solvent: Dichloromethane) start->step1 step2 Drying Extract (Anhydrous Sodium Sulfate) step1->step2 step3 Concentrate Extract step2->step3 step4 Optional Clean-up (GPC or SPE) step3->step4 step5 Instrumental Analysis (GC-MS) step4->step5 end Data Acquisition & Quantification step5->end

Critical Experimental Considerations

When setting up the analytical protocol, pay close attention to these factors derived from the referenced guidelines:

  • Solvent Selection: The use of dichloromethane is specified for its effectiveness in extracting this compound from water [1].
  • Sensitivity Requirements: Ensure your method's Limit of Quantitation (LOQ) is sufficiently low. The most sensitive method reported achieves an LOQ of 0.05 µg/L, which is well below the health-based guideline of 7 µg/L [1].
  • Specificity and Confirmation: The use of GC-MS, particularly in Selected Ion Monitoring (SIM) mode, provides the necessary specificity and confirmation for accurate identification and quantification of this compound [1].

Research Application Notes

  • Primary Use: These protocols are essential for environmental monitoring to ensure this compound levels in water sources, like those used for drinking water, comply with health guidelines [1].
  • Treatment Efficiency Assessment: The provided methods can be used to evaluate water treatment processes. Note that coagulation–flocculation has been shown to remove less than 17% of this compound, indicating its persistence and the potential need for more advanced treatment techniques [1].
  • Toxicity Context: this compound is classified as a "forever chemical" under certain regulatory frameworks due to its bioaccumulative potential and high aquatic toxicity, underscoring the importance of sensitive monitoring [2].

Methodology Gaps and Future Research

The available data from the search has some constraints. There is a lack of detailed, step-by-step sampling and extraction protocols for complex matrices like soil, sediment, or agricultural produce. Future work could focus on:

  • Developing and validating robust multi-residue methods that include this compound for various environmental and food matrices.
  • Exploring advanced extraction techniques (e.g., QuEChERS) for faster and more efficient sample preparation.
  • Establishing standardized protocols for assessing this compound's environmental fate, such as its degradation products and longevity in different ecosystems.

References

Comprehensive Protocol for Propargite Field Efficacy Studies: Application Notes and Experimental Design

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Propargite

This compound is a non-systemic contact acaricide that has been used extensively in agricultural systems since its introduction in 1969 for the control of mite pests across various crops. [1] Chemically classified as a sulfite ester, this compound exhibits efficacy against a broad spectrum of mite species through its action as an inhibitor of mitochondrial ATP synthase, disrupting energy production in mite populations. [1] Despite decades of use, this compound has demonstrated remarkable resilience against resistance development compared to many other acaricides, maintaining its position in integrated pest management (IPM) programs and resistance management rotations. [2]

The continued relevance of this compound in modern agriculture is evidenced by market projections estimating a global market size of approximately $500 million in 2025, with expected growth to $750 million by 2033, representing a compound annual growth rate of 5%. [3] This sustained demand, particularly in agricultural regions with significant mite pressure, necessitates standardized protocols for evaluating this compound efficacy under field conditions. This document provides comprehensive application notes and experimental design guidelines to support researchers in generating reliable, reproducible field efficacy data for this compound across various crop systems and geographic regions.

Chemical and Biological Properties

Chemical Characteristics

This compound (IUPAC name: 2-(4-tert-butylphenoxy)cyclohexyl prop-2-ynyl sulphite) is a complex molecule with three chiral features and a molecular formula of C₁₉H₂₆O₄S. [1] The technical material typically has a minimum active substance purity of 870 g kg⁻¹ and presents as a dark yellow-brown viscous liquid at room temperature. [1] Key physicochemical properties include low water solubility (0.215 mg L⁻¹ at 20°C and pH 7) and high lipophilicity (Log P = 5.7), characteristics that influence its formulation, application, and environmental behavior. [1]

Table 1: Physicochemical Properties of this compound

Property Value Conditions Reference
Molecular mass 350.47 g/mol - [1]
Water solubility 0.215 mg/L 20°C, pH 7 [1]
Octanol-water partition coefficient (Log P) 5.7 20°C [1]
Solubility in organic solvents 200,000 mg/L Toluene, dichloromethane, acetone, hexane [1]
Biological Activity and Mode of Action

This compound primarily functions as a contact acaricide with no significant systemic activity, requiring thorough spray coverage for optimal efficacy. [1] Its mode of action involves inhibition of mitochondrial ATP synthase, classified under IRAC MoA Group 12C. [1] This mechanism disrupts oxidative phosphorylation, leading to energy depletion and mortality in target mite species. Recent research has confirmed that this compound also acts as a monoamine oxidase inhibitor, which may contribute to its overall toxicological profile. [4]

The compound demonstrates efficacy against a broad spectrum of economically significant mite species, including spider mites (Tetranychus spp.), European red mite (Panonychus ulmi), and flat mites (Brevipalpus spp.). [1] [5] This broad-spectrum activity, combined with its unique mode of action, makes this compound a valuable component in resistance management programs, particularly against mites that have developed resistance to other chemical classes.

Efficacy Data and Biological Performance

Bioefficacy Against Target Pests

This compound has demonstrated consistent efficacy against various mite species across multiple crop systems. Recent research on novel halogenated sulfite compounds derived from this compound scaffolds has revealed LC₅₀ values ranging from 14.32 to 14.85 mg L⁻¹ against Tetranychus cinnabarinus, indicating potent acaricidal activity. [2] Field studies have confirmed that this compound provides effective control of Brevipalpus yothersi populations in citrus production systems, though resistance monitoring is recommended as part of resistance management strategies. [5]

Table 2: this compound Efficacy Against Key Target Pests

Target Pest Crop Efficacy Level Notes Reference
Tetranychus urticae (Two-spotted spider mite) Multiple crops LC₅₀: 19-81 mg/L (baseline) Varies by population [6]
Tetranychus cinnabarinus (Carmine spider mite) Experimental LC₅₀: 14.32-14.85 mg/L Novel derivatives [2]
Brevipalpus yothersi (Flat mite) Citrus Effective field control Monitor for resistance [5]
Panonychus ulmi (European red mite) Pome fruit, stone fruit Effective control Known resistance cases [1]
Synergistic Combinations

Research has demonstrated that this compound exhibits significant potentiation when combined with other acaricides. A formulated mixture of fenpyroximate and this compound in a 3:10 ratio (NN1 850.0 EW) demonstrated a co-toxicity index of 1029, significantly higher than either compound applied alone. [6] This synergistic combination also showed no cross-resistance to existing organophosphate and pyrethroid resistance mechanisms, making it particularly valuable for managing resistant mite populations. [6]

Experimental Design for Field Studies

Site Selection and Experimental Layout

Field efficacy studies for this compound require careful planning and execution to generate reliable, statistically valid data. The following elements are critical for proper study design:

  • Site Selection: Choose locations with documented history of mite infestations of sufficient uniformity to allow for valid statistical analysis. Consider soil type, irrigation practices, and previous pesticide applications that might impact results.

  • Experimental Design: Implement randomized complete block designs (RCBD) with a minimum of four replications per treatment. Plot size should be sufficient to allow for sampling without edge effects; for orchard crops, a minimum of 5-10 trees per plot is recommended, while for row crops, plots of at least 10m × 10m are appropriate.

  • Buffer Zones: Maintain adequate buffer zones (at least 3-5m) between plots to minimize spray drift and cross-contamination between treatments.

The following diagram illustrates the standardized workflow for this compound field efficacy studies:

G Start Study Planning Phase SiteSelect Site Selection & Characterization Start->SiteSelect Design Experimental Design (RCBD, 4+ replications) SiteSelect->Design Treatments Treatment Allocation (Include untreated control) Design->Treatments Mid Implementation Phase Application Product Application (Calibrated equipment, standardized conditions) Mid->Application Assessment Efficacy Assessment (Pre-treatment and multiple post-treatment) Application->Assessment DataCollection Data Collection (Mite counts, phytotoxicity, yield) Assessment->DataCollection End Analysis Phase Statistical Statistical Analysis (ANOVA, mean separation) End->Statistical Reporting Data Interpretation & Reporting Statistical->Reporting

Treatment Design and Application Protocols

Treatment protocols should include relevant commercial standards and appropriate controls:

  • Dose Response: Include at least three concentrations of this compound, spanning the recommended label rate (e.g., 0.5×, 1×, and 2× the recommended field rate).
  • Controls: Include an untreated control and at least one industry standard acaricide with a different mode of action for comparative assessment.
  • Application Parameters: Applications should be made using calibrated equipment that provides thorough coverage. Document environmental conditions (temperature, relative humidity, wind speed) at application, as this compound may exhibit phytotoxic effects under high-temperature conditions. [2]

Application Methodology and Timing

Formulation and Application Specifications

This compound is commercially available in various formulations, including emulsifiable concentrates (EC), wettable powders (WP), and water-soluble bags, with concentrations typically ranging from 50% to 90% in technical formulations. [3] [1] Advances in formulation technology have led to developments such as microencapsulation for targeted delivery and reduced environmental impact. [3]

Application should be timed when mite populations are at economic threshold levels but before significant crop damage occurs. For most crops, this corresponds to initial mite detection or when populations reach 5-15 mites per leaf, depending on the crop and mite species. This compound should be applied in sufficient water volume to ensure complete coverage of the crop canopy; for dense canopies, higher water volumes (e.g., 500-1000 L/ha) may be necessary.

Crops and Use Patterns

This compound is registered for use on a wide range of crops, with significant applications in:

  • Fruit crops: Citrus, apples, grapes, strawberries
  • Vegetables: Tomatoes, beans, cucurbits
  • Nuts: Almonds, walnuts
  • Ornamentals: Roses, Christmas trees
  • Field crops: Cotton, corn [1]

The majority of this compound usage is concentrated in fruit and vegetable production, with particularly significant applications in vineyards and citrus orchards. [3] Different crops may have specific use restrictions, application rates, or pre-harvest intervals that must be observed in study designs.

Data Collection and Assessment Methods

Efficacy and Phytotoxicity Assessment

Standardized assessment methods are critical for generating comparable data across studies:

  • Population Assessment: Conduct pre-treatment counts 1 day before application and post-treatment counts at regular intervals (e.g., 3, 7, 14, and 21 days after application). Assess mite populations by sampling a standardized number of leaves per plot (minimum 20-25 leaves per plot for tree crops) from predetermined locations within each plot.
  • Assessment Techniques: For mobile mite stages, use a standardized brushing technique and count under magnification. For eggs, assess on leaf discs using microscopic examination.
  • Phytotoxicity Evaluation: Monitor treated plants for leaf burn, necrotic spotting, chlorosis, or other damage symptoms, particularly under high-temperature conditions where this compound is known to potentially cause crop damage. [2] Use a standardized rating scale (e.g., 0-10, where 0 = no injury and 10 = complete plant death).
Additional Data Collection

Comprehensive studies should include:

  • Yield Assessments: Harvest and weigh marketable yield from each plot using standardized procedures appropriate for the crop.
  • Environmental Impact: Record observations on non-target arthropods, particularly beneficial species such as predatory mites.
  • Resistance Monitoring: In studies designed for resistance assessment, calculate LC₅₀ and LC₉₉ values with 95% confidence intervals and determine resistance ratios compared to susceptible reference strains. [6]

Statistical Analysis and Data Interpretation

Analytical Approaches

Robust statistical analysis is essential for interpreting field efficacy data:

  • Primary Analysis: Subject mite population counts to analysis of variance (ANOVA) followed by mean separation tests (e.g., Tukey's HSD or Duncan's Multiple Range Test at p ≤ 0.05).
  • Efficacy Calculations: Express efficacy as percent reduction in mite populations compared to the untreated control using Abbott's formula or similar correction methods. [6]
  • Additional Analyses: For dose-response studies, use probit analysis to calculate LC₅₀ values and their 95% fiducial limits. [6] For yield data, conduct economic analysis to determine cost-benefit ratios of treatments.
Data Reporting Standards

Comprehensive reporting should include:

  • Complete description of materials and methods
  • Raw data and transformed data for statistical analysis
  • Weather conditions before, during, and after application
  • Visual representations of results (tables, figures with error bars)
  • Discussion of biological and statistical significance

Resistance Monitoring and Management

Resistance Detection Methods

Despite this compound's historical resilience to resistance development, recent studies have documented the need for vigilance in monitoring resistance in field populations. [5] Standardized bioassay methods for resistance detection include:

  • Leaf Disc Bioassays: Using 20-25 mites per concentration with a controlled environment for 48 hours. [6]
  • Diagnostic Concentrations: Established baseline LC₅₀ values for this compound range from 19-81 mg/L for Tetranychus urticae. [6]
  • Resistance Factor Calculation: Determine resistance ratios (RR) by comparing field population LC₅₀ values with susceptible reference strains.

The following diagram outlines an integrated resistance management strategy incorporating this compound:

G Start Proactive Resistance Management Monitor Regular Monitoring (Field populations & diagnostic doses) Start->Monitor Rotate Rotation with Different MOA Groups Monitor->Rotate Mix Consider Mixtures with Synergistic Partners Rotate->Mix Threshold Threshold-Based Applications Mix->Threshold Preserve Preserve Beneficials & Habitat Management Threshold->Preserve Result Sustainable this compound Efficacy Preserve->Result

Resistance Management Strategies

This compound's classification as an ATP synthase inhibitor (IRAC Group 12C) makes it a valuable component in resistance management programs. Effective strategies include:

  • Rotation: Alternate this compound with acaricides from different IRAC groups (e.g., METI inhibitors, mitochondrial complex electron transport inhibitors, growth regulators).
  • Mixtures: Use this compound in combination with other effective acaricides with different modes of action, such as the demonstrated synergistic combination with fenpyroximate. [6]
  • Integrated Approaches: Combine chemical controls with biological and cultural practices to reduce selection pressure.

Regulatory Considerations and Compliance

Global Regulatory Status

Researchers should be aware of the varying regulatory status of this compound across regions:

  • European Union: Not approved under EC Regulation 1107/2009, with expired inclusion. [1]
  • United States: Registered with established tolerances for multiple crops.
  • Other Regions: Continued use in Australia, USA, and various other countries, particularly in Asia where the majority of production occurs. [3] [1]
Maximum Residue Limits (MRLs) and Compliance

When conducting field trials, particularly those intended for regulatory submissions, researchers must consider:

  • Existing MRLs: Be aware of established MRLs for this compound in target crops and countries of interest.
  • Analytical Methods: The QuEChERS extraction method followed by liquid chromatography-mass spectrometry (LC-MS/MS) represents the current standard for residue analysis. [7]
  • Global Harmonization: Recognize that MRLs and regulatory status may differ significantly between countries, particularly between EU and non-EU countries. [7]

Conclusion

This compound remains a valuable tool for mite management in many agricultural systems worldwide, characterized by its unique mode of action and historically slow resistance development. These application notes provide comprehensive protocols for designing, implementing, and interpreting field efficacy studies that will generate reliable data to support its continued sustainable use. As agricultural practices and regulatory landscapes evolve, properly conducted field studies following these standardized protocols will be essential for informing integrated pest management decisions and resistance management strategies.

Researchers should remain attentive to emerging developments, including novel formulations with reduced environmental impact, enhanced resistance monitoring techniques, and new combination products that leverage this compound's synergistic potential with other acaricide chemistries.

References

Propargite resistance in Tetranychus urticae

Author: Smolecule Technical Support Team. Date: February 2026

Propargite Resistance Profile in T. urticae

Mechanism Key Findings / Mutations Cross-Resistance Observed Citation
Dispersal & Dynamics Lower asymptotic dispersal rate (0.0930 cm/degree day vs 0.1047 in susceptible); forms resistant "hotspots". Not specified [1]
Target-Site Insensitivity Mitochondrial complex II (IRAC Group 12C) inhibitor. Specific mutations in T. urticae not detailed in results. High cross-resistance to This compound (RR 64) and acrinathrin (RR 196); moderate to abamectin, fenpropathrin, pyridaben, tebufenpyrad. [2] [3]
Metabolic Detoxification 2.5x higher MFO (p-nitroanisole-O-demethylation) activity; 2.2-2.5x higher esterase activity. Synergized by PBO. High cross-resistance to fenpyroximate (RR 252). [2]

Experimental Protocols for Resistance Monitoring

Here are detailed methodologies for key experiments cited in the research.

Leaf Disc Bioassay for Acaricide Efficacy

This standard method is used for diagnostic bioassays to determine resistance levels in field-collected populations [4].

  • Principle: To assess the mortality of mites after exposure to a specific acaricide applied on a leaf surface.
  • Materials:
    • Acaricide solutions of known concentration.
    • Leaf discs (e.g., 2 cm diameter from 2-week-old lima bean plants, Phaseolus lunatus L.).
    • Petri dishes (9 cm diameter, 1.5 cm height).
    • Cotton wool.
    • Distilled water.
    • Fine brush.
    • Adult female Tetranychus urticae (both susceptible and field-collected strains).
  • Procedure:
    • Prepare the bioassay arena by placing water-soaked cotton at the bottom of the Petri dish to prevent mites from escaping and to keep the leaf disc fresh.
    • Treat the leaf discs with the desired concentration of this compound (or other acaricides). A water-treated disc serves as a control.
    • Place one treated leaf disc upside down on the cotton in each arena.
    • Using a fine brush, transfer a fixed number of adult female mites (e.g., 20-25) onto the upper surface of each leaf disc.
    • Seal the dishes with parafilm and maintain them under controlled conditions (e.g., 28 ± 2 °C, 70 ± 5% RH, 16:8 L:D photoperiod).
    • Assess mortality after a specified exposure period (e.g., 24, 48, or 72 hours). Mites that do not move when prodded with a fine brush are considered dead.
  • Data Analysis: Calculate mortality rates and determine the LC50 (Lethal Concentration that kills 50%) values using probit analysis. The Resistance Ratio (RR) is calculated as LC50 (field strain) / LC50 (susceptible strain).
Sampling for Resistance Frequency and Distribution

This protocol is critical for accurate resistance monitoring, especially given the patchy distribution ("hotspots") of resistant mites [5].

  • Principle: To reliably detect and document the frequency of resistant individuals in a population, considering their non-random distribution.
  • Materials:
    • Sample containers from the field (e.g., leaf samples from different parts of the plant and different areas of the field).
    • Sterile brushes, aspirators.
    • Labeling materials.
  • Procedure:
    • Sampling Plan: Use a systematic sampling plan rather than a random one, especially when resistant individuals are patchily distributed.
    • Sample Size: A sample size of 50 mites can be used for initial detection of resistance (i.e., confirming the presence of at least one resistant individual) at a resistance frequency of around 10%. However, this small sample size is unreliable for accurately documenting the resistance frequency and may lead to over- or underestimation.
    • Recommendation: To correctly document the resistance frequency, use larger sample sizes (e.g., >100 individuals). This is particularly important when using a systematic sampling plan for patchily distributed populations.
  • Data Analysis: Resistance frequency is calculated as (Number of resistant mites / Total number of mites sampled) * 100.

Resistance Emergence and Management Workflow

The diagram below illustrates how resistance develops and can be managed in field populations.

Start Initial Heterogeneous Mite Population A This compound Application Start->A B Selection Pressure: Susceptible mites die A->B C Resistant mites survive and reproduce B->C D Formation of Resistant 'Hotspots' C->D E Rotation with Non-Cross-Resistant Acaricides D->E Management Action F Integrated Pest Management (IPM): Biological & Cultural Controls D->F Management Action G Delayed Resistance Development E->G F->G

Frequently Asked Questions

Q1: Why do we see control failures with this compound even when resistant mites are present at low overall frequency? A1: Resistant T. urticae individuals exhibit a strong tendency to form 'hotspots' or patches due to their significantly lower dispersal rate compared to susceptible mites [1]. This clumped distribution means that even if the overall field resistance frequency is low, certain areas can have very high local densities of resistant mites, leading to apparent control failures in those spots.

Q2: What is the connection between fenpyroximate and this compound resistance? A2: Resistance to fenpyroximate (a METI acaricide) can confer high cross-resistance to this compound. A fenpyroximate-resistant strain showed a 64-fold resistance ratio to this compound. This cross-resistance is likely driven by enhanced metabolic detoxification via mixed-function oxidases (MFOs) and esterases, as evidenced by synergism with Piperonyl Butoxide (PBO) [2].

Q3: How rapidly can resistance to a new acaricide emerge in T. urticae? A3: While specific data for this compound was not found, research on a new acaricide, cyetpyrafen, shows that high-level resistance in T. urticae can emerge and spread across geographically distant populations within just three years of its introduction. This occurs through the independent appearance of multiple, identical mutations in the target site across different populations [6].

References

managing propargite resistance spider mites

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Propargite Resistance in Spider Mites

Q1: What is the known resistance status of spider mites to this compound? Spider mites are well-known for their capacity to develop resistance to many classes of miticides, including this compound [1]. Resistance has been recorded in several key pest species across the globe [2]. The following table summarizes specific species with documented cases of this compound resistance.

Resistant Spider Mite Species Geographic Documentation
European red mite (Panonychus ulmi) New Zealand [1]
Two-spotted spider mite (Tetranychus urticae) New Zealand, Overseas [1]
Tetranychus pacificus Overseas [2]
Tetranychus turkestani Overseas [2]
Oligonychus pratensis Overseas [2]

Q2: What is this compound's mode of action and resistance classification? this compound is a non-systemic acaricide with contact action [2]. Its primary mode of action is the inhibition of mitochondrial oxidative phosphorylation, specifically as an inhibitor of mitochondrial ATP synthase [2]. According to the Insecticide Resistance Action Committee (IRAC), it is classified as belonging to Mode of Action Group 12C [2].

Q3: What is the core strategy for managing this compound resistance? The core strategy is Integrated Pest Management (IPM). This approach combines chemical and non-chemical tools to control mite populations and reduce selection pressure for resistance [3] [1]. Key principles include:

  • Chemical Diversity: Avoid exclusive reliance on this compound. Rotate or mix with miticides from different, non-cross-resistant IRAC groups [1].
  • Application Limits: Do not make more than three applications of this compound per crop per year to avoid excessive repeated use [1].
  • Biological Conservation: Foster populations of natural predators. The use of broad-spectrum insecticides can harm beneficial species, leading to mite outbreaks [3] [1].

Q4: Which beneficial insects are important for spider mite biological control? Conserving these natural enemies is a critical component of resistance management. The following table lists key biocontrol agents.

Beneficial Organism Target Pest Application Context
Phytoseiulus persimilis Two-spotted spider mite (TSM) Greenhouses, strawberries, ornamentals [1]
Typhlodromus pyri European red mite (ERM), TSM Pipfruit (e.g., apples, pears) in IFP programs [1]
Six-spotted thrips Spider mites Various crops (e.g., almonds, vineyards) [3]

Q5: What are the registered alternative miticides with different modes of action? Rotating with miticides from different IRAC groups is essential. The table below lists examples, but you must always check local regulations and labels for current registrations.

Active Ingredient IRAC Group Example Activity Against Example Crops
Abamectin 6 ERM, TSM Apples, strawberries, ornamentals [1]
Clofentezine 10A ERM, TSM Pipfruit, citrus, berries [1]
Etoxazole 10B ERM, TSM Avocadoes, pipfruit [1]
Fenpyroximate 21A ERM, TSM Pipfruit [1]
Mineral Oils - ERM, TSM Various (dormant and summer use) [1]

Experimental Guide: Resistance Monitoring & Bioassays

A key step in resistance management is actively monitoring mite populations for changes in susceptibility. Here is a generalized experimental workflow you can adapt.

Start Start: Suspected Field Population LabColony Establish Lab Colony (Maintain on host plants) Start->LabColony Bioassay Conduct Bioassay (e.g., Leaf-Dip Method) LabColony->Bioassay Analyze Analyze Dose-Response Data (Calculate LC50) Bioassay->Analyze Compare Compare to Susceptible Strain (Determine Resistance Ratio) Analyze->Compare Report Report Findings & Update Management Strategy Compare->Report

Standardized Leaf-Dip Bioassay Protocol

This is a widely used method for assessing mite susceptibility to acaricides.

  • Mite Collection & Acclimation: Collect mites from the field population of concern. Establish and maintain them on suitable host plants (e.g., bean leaves) in a controlled environment chamber for at least one generation before the assay [4].
  • Preparation of Concentrations: Prepare a series of graded concentrations of this compound (e.g., 100%, 10%, 1%, 0.1% of the recommended field rate) using an appropriate solvent and water. A water-only treatment serves as the control.
  • Treatment of Leaf Disks: Cut uniform leaf disks from the host plant. Dip each disk into its assigned test solution for a standardized time (e.g., 10 seconds). Allow them to air dry completely [4].
  • Exposure of Mites: Transfer a fixed number of adult female mites (e.g., 20-25) onto each treated leaf disk. The disks should be placed on a non-absorbent cotton bed in a Petri dish to maintain turgor without allowing mites to escape.
  • Incubation & Data Collection: Place the assays in a controlled environment (e.g., 26 ± 1°C, 14h photoperiod) [4]. Record mite mortality after a predetermined period (e.g., 24, 48, and 72 hours). A mite is considered dead if it shows no movement when gently prodded with a fine brush.
  • Data Analysis: Correct mortality data for control group deaths (using Abbott's formula if necessary). Use statistical software (e.g., R, PoloPlus) to perform probit or logit analysis and calculate the median lethal concentration (LC50). The Resistance Ratio (RR) is calculated as RR = LC50 (field population) / LC50 (susceptible reference strain).

Troubleshooting Common Experimental Issues

Problem: Inconsistent mortality results between bioassay replicates.

  • Potential Cause 1: Inconsistent mite age or health. Standardize your protocol by using only adult female mites of a similar age (e.g., 3-5 days post-emergence) from a well-maintained lab colony.
  • Potential Cause 2: Poor treatment coverage or uneven drying. Ensure leaf disks are dipped uniformly and for the same duration. Allow them to dry completely in a consistent manner before introducing mites.

Problem: Control mortality is unacceptably high (>10%).

  • Potential Cause 1: Physical damage to mites during transfer. Use a fine, soft-hair brush and practice gentle handling techniques.
  • Potential Cause 2: Poor leaf disk quality. Use young, tender leaves from healthy plants. Ensure the setup provides adequate humidity so mites do not desiccate, without creating free water that can drown them.

References

FAQ & Troubleshooting Guide: Optimizing Propargite Dose and Mortality Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Here are answers to common experimental questions, with data and protocols derived from recent studies.

Q1: What are the key factors to optimize for maximum mortality efficacy of propargite against Tetranychus urticae?

The mortality efficacy of this compound against spider mites is significantly influenced by application dose, ambient temperature, and relative humidity. Research using a Central Composite Design has identified optimal ranges for these variables [1].

The table below summarizes the optimal conditions for this compound use against Tetranychus urticae:

Factor Optimal Condition Experimental Mortality Rate
Dose Not specified (see Q2 for novel compounds) -
Temperature 26.01 °C Approximately 16%
Relative Humidity 62.97% Approximately 16%

Note: The mortality rate was achieved under the combined optimal conditions of temperature and relative humidity. The model indicated that for this compound, the interaction between temperature and humidity was more significant than the dose factor alone in these specific tests [1].

Q2: Are there novel this compound analogues with improved efficacy and crop safety?

Yes, recent structural modifications have yielded promising analogues. Replacing the tert-butyl group on the benzene ring with chlorine or trifluoromethoxy, and substituting the propargyl group with fluorinated alkyl chains, has enhanced acaricidal activity and improved crop safety on cowpea seedlings [2] [3].

The table below compares the efficacy of two leading novel compounds with the parent structure:

Compound Key Structural Modifications LC50 against T. cinnabarinus Crop Safety (Cowpea) Additional Activity
This compound Baseline structure - Poor (Phytotoxic) Acaricidal

| Compound 5.16 | Benzene ring: Chlorine substitution Alkyl chain: 2-Fluoroethyl sulfite | 14.85 mg L⁻¹ | Excellent | Acaricidal | | Compound 5.32 | Benzene ring: Trifluoromethoxy substitution Alkyl chain: 3,3,3-Trifluoropropyl sulfite | 14.32 mg L⁻¹ | Excellent | Acaricidal & Aphicidal |

Q3: What is a detailed protocol for synthesizing novel halogenated this compound analogues?

The following workflow outlines the general synthesis procedure based on recent research [2] [3].

synthesis_workflow Start Start Synthesis A Prepare Intermediate 2: 2-(substituted-phenoxy)cyclohexan-1-ol Start->A B React Intermediate 2 with Thionyl Chloride (SOCl₂) in Toluene at 0°C A->B C Stir for 2 hours at room temperature B->C D Add R₂-OH Alcohol & Triethylamine (Et₃N) as a base C->D E Stir for 2 hours at room temperature D->E F Work-up: Extract with Ethyl Acetate and Water E->F G Purify via Silica Gel Column Chromatography F->G End Obtain Target Compound G->End

Experimental Protocol Details:

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) on silica gel GF254 plates to monitor reaction progress [2].
  • Characterization: Confirm the structure of the final target compounds using:
    • ¹H NMR and ¹³C NMR spectroscopy [2] [3]
    • High-Resolution Mass Spectrometry (HRMS) [2] [3]
    • High-Performance Liquid Chromatography (HPLC) for analysis [2]

Q4: What is the standard bioassay method for testing acaricidal efficacy on spider mites?

The bean leaf disc method is a widely used and reliable bioassay for evaluating contact acaricides like this compound against Tetranychus urticae [1].

bioassay_workflow Start Start Bioassay A Cultivate Bean Plants (Vigna unguiculata L.) to 3-4 leaf stage Start->A B Prepare Leaf Discs and place on wet cotton in Petri dishes A->B C Establish Age-matched Mites: Transfer 60 adult female mites to disc for 24h egg-laying B->C D Remove adults, rear eggs under controlled conditions (25±2°C, 55±5% RH, 16:8 L:D) C->D E Apply Acaricide treatments to discs using selected doses D->E F Record Adult Mortality after specified time period E->F End Analyze Dose-Mortality Response (e.g., LC50) F->End

Guidance for Further Experimentation

The provided FAQs cover key aspects of this compound optimization. To further your research, you could explore:

  • Resistance Monitoring: While this compound has shown minimal resistance issues historically, establishing baseline susceptibility data for your local mite strains is prudent [2] [3].
  • Field Validation: Laboratory results with novel analogues like 5.16 and 5.32 need confirmation through larger-scale field trials to assess performance under real-world conditions [2] [3].
  • Mechanistic Studies: The mode of action of these new halogenated sulfite compounds, while likely related to ATP inhibition, warrants deeper investigation [2] [3].

References

Propargite application temperature humidity optimization

Author: Smolecule Technical Support Team. Date: February 2026

Optimizing Propargite for Spider Mite Control

The following data summarizes the optimal application conditions for this compound against Tetranychus urticae (two-spotted spider mite) on beans, as determined through a response surface methodology. Please note that this data is from a specific agricultural context and its direct applicability to other systems should be verified.

Table 1: Optimal Application Conditions for this compound against Tetranychus urticae [1]

Parameter Optimal Condition Notes / Other Tested Ranges
Temperature 26.0 °C Tested range in the study: 25–30 °C.
Relative Humidity 63.0 % Tested range in the study: 55–65%.
Application Dose Not explicitly stated (Lowest effective dose) Tested dose range: 900-2300 μl/L. The study aimed for the lowest effective dose under the stated temp/RH conditions [1].
Reported Efficacy ~16% mortality Achieved under the optimal temperature and humidity conditions with the lowest dose.

Detailed Experimental Protocol

The quantitative data above was generated using the following standardized bioassay method. This protocol can serve as a reference for designing validation experiments.

Bioassay Method: Bean Leaf Disc Bioassay [1]

  • Plant Cultivation: Bean plants (Vigna unguiculata L.) are cultivated in a growth chamber at 25 ± 2 °C with a 16:8 light-to-dark cycle.
  • Mite Rearing: A colony of Tetranychus urticae is maintained on bean plants in the laboratory at 25 ± 2 °C and 55 ± 5% relative humidity for at least two generations.
  • Age-Synchronization: To obtain a uniform age group of adult female mites, approximately 60 adults are transferred to a bean leaf disc and allowed to lay eggs for 24 hours. The adults are then removed, and the eggs are incubated until they mature into adults for testing.
  • Experimental Setup: The bioassay is conducted on bean leaf discs placed in Petri dishes. A barrier (e.g., cotton) is used to prevent mites from escaping.
  • Application & Assessment: Acaricides are applied under the varying conditions of temperature, humidity, and dose as defined by the experimental design (e.g., Central Composite Design). Mortality is assessed at specified intervals after application.

The workflow below summarizes the key stages of this protocol.

cluster_1 Pre-Trial Phase cluster_2 Trial Execution Start Start Experiment A1 Cultivate bean plants in growth chamber (25 ± 2 °C, 16:8 light-dark) Start->A1 A2 Establish and maintain mite colony on plants A1->A2 A3 Synchronize age of adult female mites A2->A3 B1 Set up bioassay with bean leaf discs in Petri dishes A3->B1 B2 Apply this compound under controlled conditions (Temperature, Humidity, Dose) B1->B2 B3 Assess mite mortality at defined intervals B2->B3

Frequently Asked Questions

What is the dissipation pattern and safe harvest interval for this compound? While not related to temperature/humidity, research on tea crops shows that this compound residues dissipate exponentially after application, following first-order kinetics. The half-life was found to be between 1.63 and 1.92 days. Residues fell below the maximum residue limit (MRL of 5 mg/kg) by the 7th day, suggesting a 7-day safe harvest interval for tea [2]. This interval may vary depending on the crop and local regulations.

Are there resistance concerns with this compound? Yes. The 2019 Pacific Northwest Mint IPM Strategic Paper explicitly listed investigating resistance levels to miticides within mite populations as a top-priority research need, indicating that resistance to miticides like this compound is a recognized and ongoing challenge in pest management [3].

Important Considerations for Researchers

  • Context is Key: The optimal conditions provided are highly specific to the pest (Tetranychus urticae), the crop (beans), and the testing environment. The low mortality rate reported (~16%) suggests that this compound may be most effective as part of an integrated pest management (IPM) program rather than as a standalone treatment [1].
  • Regulatory Status: Be aware that the regulatory status of pesticides can change. One report noted issues with the pre-harvest interval (PHI) for this compound affecting its usage in some regions [3]. Always check current local regulations before designing experiments or applications.

References

reducing propargite environmental persistence

Author: Smolecule Technical Support Team. Date: February 2026

Propargite Properties & Environmental Fate

This table consolidates essential data on this compound's chemical characteristics and environmental behavior, which is crucial for understanding its persistence [1].

Property Description / Value Implication for Persistence
Common Use Non-systemic acaricide; used on fruits, vegetables, ornamentals, cotton [1]. Widespread application increases environmental load.
Mode of Action Inhibitor of mitochondrial ATP synthase [1]. Affects energy production in a broad range of organisms.
Chemical Formula C₁₉H₂₆O₄S [1] --
Water Solubility 0.215 mg/L (at 20°C, pH 7) [1] Very low solubility; suggests high adsorption to soil and organic matter, potential for runoff with soil particles.
Octanol-Water Partition Coefficient (Log P) 5.7 [1] High lipophilicity; indicates high potential to bioaccumulate in fatty tissues of organisms.
Primary Environmental Fate Data not specific in search results. --

Based on its properties, the general pathway of this compound in the environment and potential strategies for mitigation can be visualized. The following diagram maps this relationship.

propargite_persistence This compound Environmental Fate and Mitigation start This compound Application property Key Properties: Low Water Solubility High Log P (5.7) start->property Influences fate Environmental Fate property->fate soil_adsorb Strong Adsorption to Soil & Organics fate->soil_adsorb bioaccumulate Bioaccumulation in Food Web fate->bioaccumulate potential_runoff Potential for Soil Runoff fate->potential_runoff manage_soil Manage Organic Matter & Soil Texture soil_adsorb->manage_soil monitor_organisms Monitor Biota for Accumulation bioaccumulate->monitor_organisms prevent_runoff Implement Runoff Containment potential_runoff->prevent_runoff mitigation Mitigation Strategies

Environmental Fate and Mitigation Strategies for this compound

Frequently Asked Questions

Q1: Why is this compound considered persistent in the environment? Its high lipophilicity (Log P = 5.7) and low water solubility lead it to bind strongly to soil and organic matter, rather than dissolving and degrading in water [1]. This makes it prone to bioaccumulation.

Q2: What is the primary mechanism of action that makes this compound toxic? this compound is an inhibitor of mitochondrial ATP synthase. This means it disrupts the energy production (ATP synthesis) in cells, which is a fundamental process for most living organisms [1].

References

Propargite resistance detection discriminating concentration

Author: Smolecule Technical Support Team. Date: February 2026

Discriminating Concentration & Resistance Data

The table below summarizes key quantitative data for propargite resistance detection, primarily from studies on spider mites, which serve as a model for resistance monitoring.

Species Discriminating Concentration (% a.i.) Resistance Ratio (RR) LC50 of Resistant Strain (mg/L or % a.i.) Key Findings / Notes
Tetranychus urticae (Twospotted spider mite) 0.04% a.i. (or 400 ppm) [1] [2] 67.2-fold [1] 0.403% a.i. (4030 ppm) [1] Resistance is incompletely dominant. This DC is validated for the Petri dish residue-Potter tower method [1].
Brevipalpus yothersi (Citrus leprosis mite) Information not specified in search results RR50 values ranged from 4.8 to 92.1-fold across 19 field populations in Brazil [3] LC50 values ranged from 90.79 to 1741.04 mg/L across field populations [3] A susceptible strain LC50 was 18.90 mg/L. High resistance was found in populations from major citrus-producing regions [3].
Neoseiulus barkeri (Predatory mite) Information not specified in search results 619.96-fold resistance to fenpropathrin [4] 22,190.91 mg/L [4] Data is for fenpropathrin, not this compound. Shows potential for high resistance in mites; resistance involved P450s and GSTs [4].

Detailed Experimental Protocols

Here are the standard operational procedures for two key resistance detection methods.

Protocol 1: Petri Dish Residue-Bioassay for Discriminating Concentration Test

This method is ideal for rapid screening of mite populations using a pre-defined Discriminating Concentration (DC) [1].

  • 1. Principle: Mites are exposed to a dried residue of this compound on a Petri dish surface. Mortality is assessed after 24 hours.
  • 2. Equipment & Reagents:
    • Clear plastic Petri dishes (e.g., 50 mm diameter, 9 mm depth)
    • Potter precision spray tower
    • This compound suspension at the DC (e.g., 0.04% a.i.)
    • Agar
    • Fine brush, controlled environment chamber (21±3 °C, 60±15% RH)
  • 3. Step-by-Step Workflow:
    • Clean Dishes: Wash Petri dishes (lids and bases) with 100% ethanol to remove any residues [1].
    • Apply Residue: Spray the internal surfaces of each dish with 2 mL of the this compound suspension using the Potter tower at 10 psi pressure. Allow deposits to settle for 10 seconds [1].
    • Dry Dishes: Leave treated dishes uncovered for 30 minutes to air dry [1].
    • Prepare Humidity Control: Place a small agar plug (1.5% w/v) on the inner surface of the lid to maintain humidity inside the sealed dish [1].
    • Transfer Mites: Using a fine brush, transfer 20 adult female mites to each treated dish [1].
    • Incubate and Assess: Seal dishes and place them in a controlled environment chamber. Assess mortality after 24 hours. A mite that cannot walk at least one body length after a gentle probe is scored as dead. Moribund mites (can move legs but not walk) are also counted as dead [1].

The workflow for this protocol can be visualized as follows:

start Start Bioassay step1 Clean Petri Dishes with 100% Ethanol start->step1 step2 Spray Dishes with This compound DC (0.04% a.i.) step1->step2 step3 Air Dry Dishes (30 minutes) step2->step3 step4 Add Agar Plug to Lid for Humidity Control step3->step4 step5 Transfer 20 Adult Female Mites per Dish step4->step5 step6 Incubate for 24h in Controlled Chamber step5->step6 step7 Score Mortality: Cannot walk one body length = Dead step6->step7 end Calculate Resistance Frequency step7->end

Protocol 2: IRAC Recommended Method for Adult Mites

The Insecticide Resistance Action Committee (IRAC) provides a validated test method for this compound [5].

  • 1. Applicability: This dip method is approved for testing adult stages of the European red mite (Panonychus ulmi), Citrus red mite (Panonychus citri), and Twospotted spider mite (Tetranychus urticae) [5].
  • 2. Core Method:
    • Mites on leaf discs are immersed in the this compound solution for a specified time.
    • The leaf discs are then removed and placed on an absorbent material to dry.
    • Mites are held in a controlled environment, and mortality is assessed after a predetermined period.
  • 3. Reference: For the complete, detailed protocol, it is essential to consult the official IRAC Test Method No. 004 on the IRAC website [5].

Troubleshooting & FAQs

Q1: What if mortality in my susceptible reference strain is not 100% at the Discriminating Concentration (DC)? A: The DC is designed to kill 100% of susceptible individuals. If this does not occur, the DC may need re-validation for your specific conditions or mite strain. Re-check the susceptibility of your reference strain and ensure your bioassay technique is precise, including the consistency of the applied residue and the health of the test mites [1].

Q2: My bioassay results are highly variable. What could be the cause? A: High variability can stem from several factors:

  • Mite Age: Use mites of a standardized age (e.g., 3- or 4-day-old adult females) [1].
  • Environmental Conditions: Maintain stable temperature, humidity, and light conditions throughout the assay and holding period [1].
  • Genetic Heterogeneity: Field populations are often genetically mixed. Increase your sample size to obtain a more accurate representation. Research indicates that if resistant mites have a patchy distribution, a simple random sampling plan with a large sample size (e.g., 600-1200 individuals) is superior to systematic sampling for reliable documentation of resistance frequency [2].

Q3: Are there molecular methods to detect this compound resistance? A: Yes, but they are less developed than bioassays. Research into molecular mechanisms is ongoing:

  • Transcriptome Analysis: Studies on resistant mites have identified overexpression of detoxification genes, particularly from the Cytochrome P450 (P450) and Glutathione S-transferase (GST) families [4].
  • RAPD-PCR: This method has been investigated to differentiate resistant and susceptible strains. However, challenges with inconsistent banding patterns due to unknown mite genotypes or non-mite DNA contamination have limited its practical application. This approach requires further refinement before it can be used for routine monitoring [6].

The relationship between resistance mechanisms and diagnostic techniques is summarized below:

cluster_detection Detection & Diagnostic Methods mech Resistance Mechanisms p450 Gene Overexpression (Cytochrome P450s, GSTs) mech->p450 other Other Mechanisms (Target-site mutations, etc.) mech->other bio Bioassay (Discriminating Concentration) bio->mech Phenotypic Confirmation mol Molecular Diagnostics (Research Phase) mol->mech Mechanism Discovery p450->mol Identified via Transcriptomics

References

Propargite compatibility with integrated pest management

Author: Smolecule Technical Support Team. Date: February 2026

Propargite is a non-systemic, broad-spectrum acaricide widely used in agriculture. Its primary strength in an IPM context is its reported compatibility with beneficial insect populations, as it has been observed to have little or no effect on beneficial insects, including predaceous mites, when used at recommended doses [1]. This makes it a valuable chemical tool that can be paired with biological control agents (BCAs).

Key Properties and Registration

The table below summarizes the core characteristics of this compound relevant to research and regulatory considerations [2] [3]:

Property Description
Chemical Class Organosulfur [2]
Common Formulations Wettable Powder (WP), Emulsifiable Concentrate (EC) [4] [3]
Mode of Action Contact acaricide (Group 12C) [4]
Primary Hazard Environmental contaminant; threat to aquatic systems [3]
EPA Registration Yes [2]
California Registration Yes [2]

Residue Dissipation and Pre-Harvest Intervals

Understanding the persistence of this compound on crops is critical for scheduling applications and establishing safe pre-harvest intervals. The following table consolidates dissipation data from a controlled study on apples and tea [1]:

Matrix Initial Residue (mg/kg) Half-life Time to Meet MRL Maximum Residue Limit (MRL)
Apple 6.93 4.5 days 9 days 3 mg/kg (EPA) [1]
Tea (Manufactured) 14.8 1.5 days 7 days 5-10 mg/kg (India/EPA) [1]
Soil Varies with pH 3-120 days (pH-dependent) Persists for months -

Key Findings:

  • Rapid Surface Dissipation: Residues on plant surfaces dissipate quickly, primarily through volatilization, with half-lives of a few days [1].
  • Transfer to Brew: For tea, only about one-third of the residue present in manufactured leaves transfers to the infusion ("brew"), with the remainder staying in the spent leaves [1].
  • Soil Persistence: this compound can persist in soil for months, with its half-life highly dependent on soil pH, ranging from 120 days (pH 5) to just 3 days (pH 9) [1].

Ecotoxicity and Non-Target Effects

A core tenet of IPM is minimizing harm to non-target organisms. The ecotoxicity profile of this compound is mixed.

  • Honey Bee Larvae: A laboratory study reported an oral LD₅₀ of 1.4 µg/larva/day, indicating high toxicity to this critical life stage [5]. This necessitates caution in flowering crops where bee exposure is possible.
  • Beneficial Insects: As noted, this compound is generally considered soft on beneficial insects when used correctly [1]. This is a key advantage for IPM programs that rely on these natural enemies.

Experimental Protocol: Residue Dissipation Study

For researchers needing to validate residue data, the following methodology was used in the cited study [1]:

  • Field Trial Design: Experiments are conducted in randomized blocks with a minimum of five replications. Control plots are separated by guard rows to prevent spray drift contamination.
  • Application: this compound is applied at the recommended dosage and maximum recommended dosage using standard knapsack or power sprayers.
  • Sampling: Representative samples (e.g., apple fruits, tea leaves, soil) are collected at predetermined intervals (e.g., 0, 1, 3, 5, 7, 10, 15 days after application).
  • Sample Processing & Analysis:
    • Extraction: Samples are homogenized and extracted with a suitable solvent (e.g., acetonitrile).
    • Clean-up: Extracts are cleaned using a solid-phase extraction (SPE) cartridge (e.g., Sep-Pak C18).
    • Analysis & Quantification: Residue levels are determined using Gas Chromatography (GC) equipped with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS). Confirmation is done using Thin-Layer Chromatography (TLC).
  • Quality Control: Recovery studies are performed by spiking control samples with known concentrations of this compound to validate the analytical method's accuracy.

IPM Integration Workflow

The following diagram illustrates the decision-making process for integrating this compound into an IPM strategy, balancing its benefits against its risks.

Start Start: IPM Program Monitor Monitor for Mite Pest Pressure Start->Monitor Decision1 Economic Threshold Exceeded? Monitor->Decision1 Decision1->Monitor No AssessBCA Assess Beneficial Insect Activity Decision1->AssessBCA Yes Decision2 Chemical Control Required? Decision2->Monitor No Selectthis compound Select this compound Decision2->Selectthis compound Yes AssessBCA->Decision2 CheckPHI Check Pre-Harvest Interval (PHI) Selectthis compound->CheckPHI Apply Apply at Recommended Dose CheckPHI->Apply Rotate Rotate with other MOA groups Apply->Rotate Rotate->Monitor

Frequently Asked Questions (FAQs)

Q1: How does this compound fit into a resistance management strategy? this compound belongs to the IRAC Group 12C [4]. To minimize resistance development, it is crucial to rotate or mix it with acaricides from different mode-of-action groups. For example, in an aphid control program, rotating between insecticides from IRAC Group 28 and Group 9B is recommended [6]. Always consult the latest IRAC guidelines for specific rotation partners.

Q2: What are the primary environmental concerns associated with this compound use? The main concern is its potential as an environmental contaminant, particularly its ability to penetrate soil and potentially contaminate groundwater and nearby streams [3]. Its persistence in soil is highly variable, lasting from days to months depending on pH [1]. Furthermore, it poses a high toxicity risk to honey bee larvae [5], mandating careful use to protect pollinators.

Q3: What specific personal protective equipment (PPE) is recommended for handlers? Given that this compound can cause irritation to the eyes, skin, and mucous membranes, and is absorbed dermally [3], appropriate PPE is essential. Standard recommendations from safety data sheets include rubber gloves and boots, safety goggles or a face mask, a hooded suit, and either a respirator with an approved canister or a self-contained breathing apparatus [3].

References

Troubleshooting FAQ: Propargite Phytotoxicity

Author: Smolecule Technical Support Team. Date: February 2026

For quick reference, here are answers to the most common issues researchers encounter with propargite phytotoxicity.

Question Answer & Key Preventive Measures
What are the visual symptoms of phytotoxicity? Symptoms include necrotic spots/flecking, leaf edge burn, chlorosis (yellowing), distorted growth, and in severe cases, death of growing points [1].
Which factors most increase phytotoxicity risk? Risk is highest with improper application (e.g., drift, high concentration), use on environmentally stressed plants, and application during high temperature or humidity [1].
How can application methods be optimized? Ensure thorough and even coverage without excess runoff. Avoid application under stressful environmental conditions for the crop. Always follow label recommendations for the specific crop and use properly calibrated equipment [1] [2].
Are some plant species more sensitive? Yes, some species show higher sensitivity. Research indicates geranium, poinsettia, annual vinca, and New Guinea impatiens are among the more susceptible species and require extra caution [1].

Experimental Protocols for Phytotoxicity Assessment

For researchers designing experiments to study or mitigate this compound phytotoxicity, the following workflow provides a systematic approach.

Start Start: Define Research Objective P1 Phase 1: Preliminary Screening Start->P1 P2 Phase 2: Controlled Environment Testing P1->P2 SP1 Select plant species/ varieties with known sensitivity P1->SP1 P3 Phase 3: In-depth Mechanistic Study P2->P3 SP2 Apply selected doses to plants under different environmental stressors P2->SP2 End Document & Analyze Results P3->End MOL Molecular analysis: - Gene expression (e.g., PR genes) - ATP synthase activity P3->MOL AP1 Apply a range of This compound concentrations under controlled conditions SP1->AP1 MP1 Monitor and score for visual phytotoxicity symptoms AP1->MP1 MP1->P2 Identifies sensitive species & threshold CS Conduct chemical analysis: - Residue levels - Plant uptake SP2->CS ASS Assess plant signaling: - ROS assays - Hormone (SA/JA) levels SP2->ASS CS->P3 Identifies key doses & stress factors ASS->P3 Identifies activated defense pathways PATH Map signaling pathways (SA, JA, ET, Ca²⁺, ROS) MOL->PATH

Phase 1: Preliminary Screening & Dose-Response

This phase establishes a baseline for this compound's effects on specific crops.

  • Objective: To identify sensitive plant species and determine the threshold concentration for phytotoxicity.
  • Methodology:
    • Plant Material: Select known sensitive species (e.g., geranium, impatiens) and the target crop species [1].
    • Treatment: Apply this compound in a dose-response manner (e.g., 0.5x, 1x, 2x the recommended field rate). Include a non-ionic surfactant control if relevant.
    • Environment: Conduct in a controlled growth chamber with standardized light, temperature, and humidity to minimize variables.
    • Data Collection: Monitor plants daily for 14 days. Document the onset and severity of symptoms using a standardized phytotoxicity scoring scale (e.g., 0-5, where 0 = no damage and 5 = complete plant death) [1].
Phase 2: Controlled Stress & Signaling Analysis

This phase investigates how environmental factors and plant physiology influence phytotoxicity.

  • Objective: To understand the interaction between environmental stress, this compound uptake, and the activation of plant defense signaling.
  • Methodology:
    • Stress Induction: Subject plants to common abiotic stresses (e.g., drought, high temperature) 24 hours before this compound application at the threshold dose identified in Phase 1.
    • Chemical Analysis: Use LC-MS/MS to quantify this compound and its metabolites within plant tissues to correlate internal concentration with symptom severity.
    • Defense Signaling Assays:
      • Reactive Oxygen Species (ROS): Measure H₂O₂ production using assays like DAB staining or fluorescent probes at time points from 1 to 24 hours post-application [3].
      • Plant Hormones: Analyze the levels of key defense hormones salicylic acid (SA) and jasmonic acid (JA) using ELISA or HPLC-MS. An imbalance in these pathways is often linked to stress responses [3].
Phase 3: In-depth Mechanistic Study

This phase delves into the molecular and biochemical mechanisms of phytotoxicity.

  • Objective: To characterize the molecular changes and specific cellular targets affected by this compound.
  • Methodology:
    • Gene Expression Analysis: Perform RNA sequencing (RNA-Seq) or RT-qPCR on tissue samples from Phase 2. Focus on genes related to:
      • Detoxification: Cytochrome P450s, glutathione S-transferases.
      • Defense Responses: Pathogenesis-related (PR) genes.
      • Energy Metabolism: ATP synthase genes (e.g., ATPsynF0-2, ATPsynF0-4), as this compound exposure has been shown to regulate their expression in mites, and similar mechanisms may exist in plants [4].
    • Pathway Mapping: Integrate ROS, hormone, and gene expression data to map the activation of specific signaling pathways (e.g., Ca²⁺ signaling, MAPK cascade) using tools like KEGG or custom diagrams [3] [5].

Key Insights for Researchers

  • Phytotoxicity is Non-Spreading: Unlike a biotic disease, injury from phytotoxicity appears suddenly after application and does not spread to new growth. Affected plants will often outgrow the damage if new growth is healthy [1].
  • Monitor ATP Synzyme Pathways: Given that this compound's acaricidal action involves disrupting ATP synthase in mites [4], investigating its impact on plant mitochondrial function and energy metabolism is a promising area for revealing unique phytotoxicity mechanisms.
  • Leverage Plant Immune Knowledge: Understanding that plants have innate immune systems (PTI and ETI) involving complex signaling cascades (Ca²⁺, ROS, SA, JA) provides a robust framework for diagnosing the specific stress responses triggered by chemical phytotoxicity [3].

References

Propargite: Known Properties & Handling Considerations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety and stability information found in the search results.

Aspect Key Information Relevance to Storage & Handling
General Toxicity Classified as "slightly hazardous" (WHO); can cause human dermatitis; highly toxic to fish and crustaceans [1]. Indicates a need for careful personal protective equipment (PPE) and environmental containment.
Chemical Stability Hydrolysis rate is highly pH-dependent. Half-lives are 2.2 days (pH 9, alkaline), 75 days (pH 7, neutral), and 120 days (pH 5, acidic) [1]. Highly significant. Suggests the chemical is unstable in alkaline conditions. Storage containers and areas must be protected from alkaline substances.
Phytotoxicity Known to have phytotoxic effects (plant damage) on certain crops, especially under high-temperature conditions [2]. While related to field use, this suggests the technical material may be sensitive to temperature, warranting controlled storage conditions.

Experimental Protocol: Monitoring Propargite Stability

Since explicit storage data is limited, researchers often need to verify stability for their specific samples. Ultraviolet-visible (UV-Vis) spectrophotometry is a common and inexpensive method for this purpose [3]. The workflow below outlines the general process for monitoring this compound concentration and stability over time.

Start Start: Prepare this compound Stock Solution Step1 1. Establish Baseline Spectrum Start->Step1 Step2 2. Store Sample Under Test Conditions Step1->Step2 Step3 3. Withdraw Aliquots at Time Intervals Step2->Step3 Step4 4. Measure Absorbance via UV-Vis Step3->Step4 Step5 5. Calculate Concentration (Beer-Lambert Law) Step4->Step5 Step6 6. Plot Concentration vs. Time to Determine Stability Step5->Step6

Here is a detailed methodology based on standard UV-Vis practices [3]:

  • Objective: To determine the degradation rate of this compound under specific storage conditions (e.g., different temperatures, pH levels, or light exposure).
  • Materials:
    • UV-Vis spectrophotometer
    • This compound reference standard (e.g., purity >95% [1])
    • Appropriate solvent (e.g., acetone, ethanol [3] [1])
    • Volumetric flasks, cuvettes, pipettes
  • Procedure:
    • Preparation: Dissolve the this compound standard in a suitable solvent to prepare a stock solution.
    • Baseline Measurement: Dilute the stock solution and obtain a full UV-Vis absorption spectrum to identify the wavelength of maximum absorption (λ_max).
    • Forced Degradation: Store multiple aliquots of the stock solution under the conditions you want to test (e.g., room temperature, 4°C, -20°C, different buffer pH levels).
    • Periodic Measurement: At predetermined time intervals, withdraw an aliquot from each storage condition. Dilute appropriately and measure the absorbance at the predetermined λ_max.
    • Data Analysis: Use the Beer-Lambert Law (A = εcl, where A is absorbance, ε is the molar absorptivity, c is concentration, and l is path length) to calculate the concentration remaining at each time point. Plot concentration over time to determine the degradation rate and half-life.

Key Practical Considerations for UV-Vis Analysis

When using UV-Vis to monitor stability, be aware of these factors that can affect measurement accuracy [3]:

  • Solution pH: The absorption spectrum of a compound can change with pH. It is critical to control and report the pH of the solution.
  • Spectral Bandwidth: The instrument's bandwidth should be narrower than the absorption peak width to avoid inaccurate measurements of the extinction coefficient.
  • Stray Light: This can cause significant errors, especially when measuring high absorbance samples, leading to falsely low absorbance readings.
  • Deviations from Beer-Lambert Law: At very high concentrations, the relationship between absorbance and concentration may no longer be linear. Ensure your measurements are within the linear range.

Recommendations for Finding More Data

To build a more complete guide, I suggest you:

  • Consult Official Sources: Search for the Safety Data Sheet (SDS) for this compound from a certified chemical supplier. The SDS will contain mandated, detailed sections on stable storage conditions, incompatible materials, and handling precautions.
  • Refine Your Search: Use terms like "This compound HPLC stability method" or "This compound decomposition products" to find analytical papers that include stability-indicating methods.

References

Propargite tank mix compatibility other acaricides

Author: Smolecule Technical Support Team. Date: February 2026

Propargite Tank Mix Compatibility: An Overview

This compound is a non-systemic, contact acaricide widely used in agriculture to control phytophagous mites [1] [2]. The core principle for any tank mix is to maintain the efficacy of each component while ensuring physicochemical stability.

The table below summarizes key findings from a study on mixing this compound with commonly used insecticides for managing the citrus leprosis mite, Brevipalpus yothersi.

Compatibility Status Compatible Insecticide(s) Incompatible Insecticide(s) (with Spirodiclofen) Key Research Findings
Physicochemical Mixtures with various insecticides showed no interference with physicochemical stability [3] [4]. Mixtures with various insecticides showed no interference with physicochemical stability [3] [4]. Mixing insecticides with acaricides spirodiclofen, this compound, and cyflumetofen did not negatively affect the physicochemical stability of the spray mixtures [3] [4].
Biological (Efficacy) Research focused on this compound found mixtures did not reduce its control efficiency [4]. Imidacloprid, Bifenthrin, Cypermethrin, and Phosmet (when mixed with the acaricide spirodiclofen) [3] [4]. The study highlighted that some insecticide-acaricide combinations can be antagonistic. Specifically, mixing the above insecticides with spirodiclofen (not this compound) reduced its control efficiency by 9.7% to 21.9% [3] [4].

> Critical Note on Data: The search results do not contain a comprehensive compatibility table for this compound with other acaricides. The most relevant data pertains to its physicochemical compatibility and lack of antagonism when mixed with insecticides. The specific incompatibilities listed in the table above involve the acaricide spirodiclofen, not this compound, serving as a critical example of biological antagonism that can occur in tank mixes [4].

Standard Experimental Protocol for Tank Mix Compatibility

Before combining any chemicals, conducting a small-scale compatibility test is crucial. The following workflow and protocol, adapted from general industry standards and the methodologies in the search results, provide a framework for your experiments [3] [5].

G Start Start: Prepare Test Solutions Step1 1. Use standard water (e.g., 342 ppm hardness) 2. Add products in order: WG, DF, WP, SC, EC, etc. 3. Use normal tank mix dilutions Start->Step1 Step2 Jar Test Procedure: 1. Add water to jar 2. Add pesticides with constant stirring 3. Add adjuvant last if used Step1->Step2 Step3 Visual Inspection Check for flocculation, gelling, precipitation, or heat generation Step2->Step3 Step4 Physicochemical Assessment Measure pH, viscosity, and suspension stability Step3->Step4 Step5 Biological Assay Test mixture efficacy on target pests vs. individual components Step4->Step5 Result Interpret Results & Determine Compatibility Step5->Result

Methodology for Compatibility Testing

This protocol evaluates both the physical and biological compatibility of tank mixtures [3] [4] [5].

  • Materials: Standard water (e.g., 342 ppm hardness as CaCO₃), graduated cylinders, beakers or jars, magnetic stirrer, pipettes, and the pesticides to be tested [4].
  • Sample Preparation:
    • Add the standard water to the jar.
    • Introduce the pesticides one by one to the water while maintaining constant, moderate agitation. A typical order of addition is: Wettable Granules (WG) -> Dry Flowables (DF) -> Wettable Powders (WP) -> Flowables (F) -> Emulsifiable Concentrates (EC). Adjuvants are usually added last [5].
    • Use the normal application dilutions for testing, not concentrated stock solutions [5].
  • Physicochemical Evaluation:
    • Visual Inspection: Immediately after mixing and again after 30 minutes, observe the mixture for any signs of incompatibility, such as the formation of flakes, gels, crystals, severe precipitation, or heat generation [4] [5].
    • Stability Tests: Measure the pH of the mixture. The mixture can also be poured through a screen (e.g., 150 mesh) to check for suspended particles that could clog spray nozzles.
  • Biological Efficacy Assay:
    • Bioassay: This is critical as physical compatibility does not guarantee biological efficacy. Use a standard leaf disc bioassay (e.g., using bean leaf discs for Tetranychus urticae) [6].
    • Procedure: Apply the tank mix and individual components to the leaf discs. Introduce a known number of target mites (e.g., adult female Brevipalpus yothersi). Maintain under controlled conditions (e.g., 25 ± 2 °C, 55 ± 5% RH) [6].
    • Assessment: Record mortality after a set period (e.g., 24-96 hours). Calculate corrected mortality and compare the efficacy of the tank mix to that of the individual acaricide. A significant reduction in the tank mix's efficacy indicates antagonism [4].

Frequently Asked Questions (FAQs)

Q1: Can I mix this compound with copper-based fungicides? A: The search results do not provide specific data on this compound-copper mixtures. One source notes that a different biological product was compatible with one copper hydroxide product at a specific rate but incompatible with copper octanoate and copper sulfate, highlighting that compatibility is highly formulation-specific [5]. Always conduct a jar test first.

Q2: What is the primary risk when tank-mixing this compound? A: The main risk, as evidenced by research on other acaricides, is biological antagonism—where the mixture is physically stable but one chemical reduces the pest control efficiency of the other, leading to treatment failure [3] [4]. Physical clogging of sprayers is another operational risk.

Q3: Where can I find the most authoritative and specific compatibility data? A: The most reliable information source is the manufacturer's label and technical documentation for the specific product you are using. The research analyzed indicates that regulatory bodies are moving toward making tank-mix information on labels mandatory [4].

References

Propargite toxicity profile versus other acaricides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Acaricide Toxicity Table

The table below summarizes toxicity data from a 2025 study on the European red mite (Panonychus ulmi), a major agricultural pest. The LC50 (Lethal Concentration to 50% of the population) and Relative Toxicity values allow for a direct comparison of efficacy. A lower LC50 indicates a more potent chemical [1].

Acaricide LC50 (ppm) Relative Toxicity
Cyenopyrafen 100.35 74.68
Fenazaquin 130.22 57.00
Etoxazole 203.25 36.57
Spiromesifen 205.11 36.20
Propargite 626.47 11.86
This compound + Hexythiazox 629.65 11.80
Horticultural Mineral Oil (HMO) 7434.42 -

Source: Research Article (2025), Comparative toxicity and dose-mortality analysis of acaricides... [1]

The order of toxicity based on LC50 values is: Cyenopyrafen > Fenazaquin > Etoxazole > Spiromesifen > Hexythiazox > this compound > this compound + Hexythiazox > HMO [1].

Experimental Protocol for Toxicity Data

The quantitative data in the table above was generated using a standardized bioassay method. Here is the detailed experimental protocol from the cited research [1]:

  • Objective: To determine the comparative toxicity and LC50 values of various acaricides against the motile stages of Panonychus ulmi.
  • Test Organism: European red mite (Panonychus ulmi), collected from infested apple orchards.
  • Bioassay Method: The leaf-dip bioassay method was employed.
    • Preparation: Apple leaf discs of a standard size were cut and placed in Petri dishes containing agar-agar to maintain turgidity.
    • Treatment: The leaf discs were dipped in different concentrations of the prepared acaricidal solutions for 30 seconds. A control set was dipped in distilled water.
    • Exposure: After air-drying, the leaf discs were infested with adult mites (approximately 15-20 per disc).
    • Incubation & Assessment: The treated discs were maintained under controlled laboratory conditions (25±2°C, 65±5% RH). Mortality observations were recorded after 48 hours. A mite was considered dead if it showed no movement when prodged gently with a fine hair brush.
  • Data Analysis: Mortality data was corrected using Abbott's formula. The Probit analysis method, as detailed by Finney (1971), was used to calculate the LC50 values, fiducial limits, and other statistical parameters [1].

Neurotoxicity Profile of this compound

Beyond its efficacy on target pests, a 2025 study identified this compound as one of ten pesticides directly toxic to neurons critical in Parkinson's disease. The research used a novel paradigm [2]:

  • Cell Model: Dopaminergic neurons were derived from human induced pluripotent stem cells (iPSCs) of Parkinson's patients, providing a highly relevant human model.
  • Finding: this compound was identified as directly toxic to these neurons. The study further found that co-exposure to pesticides commonly used in combination (e.g., in cotton farming) could produce greater toxicity than any single pesticide alone [2].

This relationship between agricultural use and neuronal impact can be visualized in the following pathway:

G AgriculturalUse Agricultural Pesticide Use EnvironmentalTransport Environmental Transport AgriculturalUse->EnvironmentalTransport Spray drift Runoff Atmospheric deposition HumanExposure Human Exposure EnvironmentalTransport->HumanExposure Multiple pathways CellularEffect Cellular Toxicity HumanExposure->CellularEffect In vitro models NeuronalImpact Neuronal Impact CellularEffect->NeuronalImpact e.g., Dopaminergic neuron death

Key Considerations for Researchers

When evaluating this compound against other acaricides, consider these broader scientific and regulatory contexts:

  • The Real-World Mixture Challenge: Regulatory toxicity assessments typically evaluate single chemicals. However, a growing body of science shows that pesticide mixtures in the environment can lead to synergistic effects, where the combined toxicity is greater than the sum of individual parts [3]. This is a critical consideration for environmental and human health risk assessments.
  • Atmospheric Transport: Pesticides are not confined to their application area. Recent studies confirm they can travel long distances via the atmosphere and contaminate non-agricultural streams in protected areas, acting as a stressor on sensitive aquatic insect populations [4].
  • Regulatory Status: The U.S. EPA maintains a database of toxicity values and benchmarks (e.g., Regional Screening Levels, Aquatic Life Benchmarks) that are regularly updated. For the most current regulatory toxicity profiles, consulting these official resources is essential [5] [6].

References

Propargite mammalian toxicity comparative assessment

Author: Smolecule Technical Support Team. Date: February 2026

Propargite Mammalian Toxicity Profile

This compound is an acaricide first introduced in the 1960s for controlling mites on various crops [1] [2]. The following table summarizes its key toxicological properties:

Toxicity Parameter Findings and Data Source/Study Details
Acute Toxicity (Oral) Low to moderate toxicity. Rat LD₅₀: ~1,000 - 4,000 mg/kg [3]. -
Acute Toxicity (Dermal) Low to moderate toxicity. Rat LD₅₀: 250 mg/kg (male), 680 mg/kg (female); Rabbit LD₅₀: >3,000 mg/kg [3]. -
Irritation Strong skin and eye irritant. Causes erythema, edema, and eschar formation in rabbits [3]. A study noted its potential to cause chemical burns and dermatitis in handlers [3].
Sensitization Not classified as a sensitizer under tested conditions [3]. A modified Buehler test found it was not a sensitizer, though the study had some technical deficiencies [3].
Mode of Action (MoA) Inhibitor of mitochondrial ATP synthase (IRAC MoA Group 12C) [1] [3]. Also an inhibitor of monoamine oxidase (MAO) [3]. Non-systemic acaricide with contact action; inhibits oxidative phosphorylation [1].
Chronic Toxicity & Carcinogenicity A NOAEL of 15 mg/kg bw/day was established from a multi-generation reproductive toxicity study [2]. An ADI of 0-0.15 mg/kg bw was established by the 1982 Joint FAO/WHO Meeting [2]. The EPA has classified it as a "forever chemical" under certain criteria, including carcinogenicity [1].
Toxicokinetics Absorbed via GI tract and skin. Undergoes hydrolysis at the sulfite ester followed by oxidation/hydroxylation. Eliminated in urine and feces [3]. In rats, a single oral dose was largely excreted within 96 hours. Dermal absorption rates varied (2-33%) depending on formulation and exposure time [2].

Detailed Experimental Data and Protocols

The toxicological profile above is supported by specific studies, some of which detail the experimental methodologies.

  • Acute Dermal Toxicity Study (Protocol): A study involved applying technical-grade [¹⁴C]this compound to the clipped skin of male Sprague-Dawley rats at doses of 0.05, 0.5, or 5.0 mg/kg. The material was left on the skin for 0, 2, 4, 8, or 24 hours. For exposures under 24 hours, the application site was washed with soap and water afterward. Animals were observed, and excreta were collected to determine absorption and excretion rates [2].
  • Multigeneration Reproductive Toxicity (Key Study): This was a pivotal study for risk assessment. The 1999 Joint FAO/WHO Meeting noted that a NOAEL of 15 mg/kg bw per day from a multigeneration reproductive toxicity study was used to establish an Acceptable Daily Intake (ADI) [2]. An earlier 1982 Joint Meeting had established an ADI of 0-0.15 mg/kg bw based on this NOAEL and a safety factor of 100 [2].

Mechanism of Action: Signaling Pathway

This compound's primary mode of action is the disruption of energy production in mitochondria. The diagram below illustrates this signaling pathway and its cellular consequences.

G This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Enters Cell MAO Monoamine Oxidase (MAO) This compound->MAO Also Inhibits ATPase ATPase Mitochondrion->ATPase Targets OxPhos Oxidative Phosphorylation ATPase->OxPhos Inhibits ATP ATP Production OxPhos->ATP Disrupts EnergyCrisis Cellular Energy Deficit ATP->EnergyCrisis Leads to Apoptosis Apoptosis EnergyCrisis->Apoptosis Can trigger Monoamines Monoamine Metabolism MAO->Monoamines Disrupts NeuroEffects Potential Neurotoxic Effects Monoamines->NeuroEffects May cause

This compound's Mitochondrial Toxicity Pathway

This diagram shows the cascade of events following this compound exposure. The core mechanism is the inhibition of mitochondrial ATP synthase (Complex V), which disrupts oxidative phosphorylation and leads to a critical failure of cellular energy production [1] [3]. This can ultimately result in cell death. A secondary, but notable, mechanism is the inhibition of monoamine oxidase (MAO), an enzyme critical for neurotransmitter metabolism, which may contribute to neurotoxic effects [3].

Comparative Assessment with Alternatives

While a full quantitative comparison with many modern acaricides is not available in the search results, one study provides a direct efficacy comparison on a target species, which can be informative.

  • Efficacy Against Two-Spotted Spider Mite (Tetranychus urticae): A study evaluated the lethal concentration (LC₅₀) of several acaricides against adult spider mites. The toxicity ranking was as follows [4]:
    • Abamectin (LC₅₀ = 0.39 ppm)
    • Fenpyroximate (LC₅₀ = 5.67 ppm)
    • Spiromesifen (LC₅₀ = 12.53 ppm)
    • Chlorfenapyr (LC₅₀ = 32.24 ppm)
    • This compound (LC₅₀ = 77.05 ppm)
    • Dicofol (LC₅₀ = 146.65 ppm)

This data shows that against this specific pest, this compound was less potent than several newer acaricides but more potent than dicofol, an older compound [4]. It is crucial to note that this data reflects toxicity to the target pest, not mammalian toxicity.

Gaps and Research Notes

It is important to contextualize this information for a professional audience:

  • Data Currency: Much of the core mammalian toxicology data, including the studies cited by the WHO, are several decades old [2]. Modern toxicological methods may provide new insights.
  • Regulatory Status: this compound is not approved under the current EC Regulation 1107/2009 [1]. It is also flagged as a "forever chemical" under certain hazard-based criteria due to its potential for high aquatic toxicity, bioaccumulation, and carcinogenicity classification [1].
  • Comparative Data: A comprehensive mammalian toxicity comparison table with modern acaricides (like spirodiclofen, cyenopyrafen, etc.) could not be constructed from the available search results. The provided efficacy data is for target pests, not mammals [4].

References

Propargite environmental impact comparison alternatives

Author: Smolecule Technical Support Team. Date: February 2026

Propargite Profile and Regulatory Status

This compound is a non-systemic sulfite ester acaricide first introduced in 1969. Its primary mode of action is the inhibition of mitochondrial ATP synthase, disrupting energy production in mites [1] [2].

  • Chemical Class: Sulfite ester acaricide [2].
  • IRAC MoA Classification: 12C [2]. This classification is crucial for resistance management.
  • Regulatory Status: It is not approved for use in the European Union under EC Regulation 1107/2009. Its use continues in other regions, including the United States and Australia [2].

Environmental Impact and Fate

The environmental profile of this compound presents several concerns, which are quantified in the table below.

Property Value Implication / Key Fact
Solubility in Water (at 20°C) 0.215 mg/L [2] Low; indicates high potential for adsorption to soil and organic matter.
Octanol-Water Partition Coefficient (Log P) 5.7 [2] High; indicates strong potential for bioaccumulation.
Aquatic Ecotoxicity Acute EC50 (algae) ≤ 0.1 mg/L [2] Classified as highly toxic to aquatic organisms [2].
Soil / Environmental Degradation DT50 (aerobic, lab at 20°C): 35 days [2] Moderately persistent in the environment.
Bee Toxicity Hive hazard alert based on data [2] Poses a risk to pollinators, though specific LD50 is not provided in search results.

A 2025 meta-analysis in Nature Communications reviewing over 1,700 studies confirmed that all pesticide classes, including acaricides, have broad-scale detrimental effects on non-target organisms, affecting their growth, reproduction, and physiological functions [3].

Performance Comparison with Alternative Acaricides

The table below compares this compound with other common acaricides based on efficacy, resistance, and key considerations.

Acaricide IRAC Group & Mode of Action Efficacy & Resistance Key Advantages & Disadvantages
This compound 12C: Mitochondrial ATP synthase inhibitor [2] Effective against spider mites; no significant resistance issues reported to date [4]. Adv. Long history of use, broad-spectrum mite control [5]. Disadv. Phytotoxicity to some crops, high aquatic toxicity, bioaccumulation potential [4] [2].
Bifenazate 25: Unknown, but believed to be a neural oscillator [4] Effective, but resistance has been documented in Tetranychus spp. [4] Considered a reduced-risk insecticide by the US EPA; lower toxicity to beneficials.
Spirodiclofen 23: Inhibits lipid synthesis (ACCase inhibitor) [4] Effective, but resistance has been documented [4] Selective acaricide/insecticide; good activity on mobile stages.
Etoxazole 10: Inhibits chitin synthesis (mite growth regulator) [4] Effective, but resistance has been documented [4] Long-lasting control via ovicidal and larvicidal activity.
Flupentiofenox Unspecified in results; novel compound Novel compound showing potent efficacy in reducing ATP levels [4] High efficacy against mites and other sucking insects; considered a promising candidate [4].

Emerging Alternatives and Experimental Data

Research is actively developing new acaricides to overcome the limitations of existing products.

  • Novel Halogenated this compound Analogues: A 2025 study designed and synthesized 36 new compounds by modifying the this compound structure, primarily by introducing halogen atoms (e.g., chlorine, fluorine) [4].
    • Key Modifications: Replacing the tert-butyl group on the benzene ring with chlorine or trifluoromethoxy, and substituting the propargyl group with fluorinated alkyl chains [4].
    • Experimental Results: Two lead compounds, 5.16 and 5.32, demonstrated superior acaricidal activity (LC50 of 14.85 and 14.32 mg/L, respectively) against Tetranychus cinnabarinus (carmine spider mite) compared to standard acaricides in the study [4].
    • Critical Improvement: These compounds also exhibited excellent crop safety on cowpea seedlings, directly addressing the phytotoxicity drawback of the original this compound [4].

Guide to Experimental Protocols

For researchers looking to replicate or build upon the cited studies, here is a summary of the key methodologies.

General Bioassay for Acaricidal Activity

This is a standard protocol for testing contact toxicity against spider mites [4].

  • Insect Rearing: Maintain a susceptible strain of the target mite (e.g., Tetranychus cinnabarinus) on host plants under controlled environmental conditions (e.g., 25-27°C, 60-70% relative humidity, 16:8 light:dark photoperiod).
  • Compound Preparation: Prepare a series of concentrations of the test acaricide using a suitable solvent (e.g., acetone) and a surfactant (e.g., Tween-80), then diluted with water.
  • Treatment Application: The leaf-dip method is often used. Discs of leaf tissue infested with a standardized number of adult female mites are dipped into the test solution for a set duration.
  • Incubation & Assessment: Treated leaf discs are transferred to fresh conditions. Mortality is assessed after a set period (e.g., 48 or 72 hours). Mites are considered dead if they show no movement after gentle prodding.
  • Data Analysis: Mortality data is corrected using control group mortality (e.g., Abbott's formula). LC50 (Lethal Concentration 50) and other values are calculated using statistical methods like probit analysis.

Below is a workflow diagram illustrating this experimental process:

G Start Start Experiment Rear Rear Susceptible Mite Strain Start->Rear Prep Prepare Test Compound Serial Dilutions Rear->Prep Treat Apply Treatment (e.g., Leaf-Dip Method) Prep->Treat Incubate Incubate Under Controlled Conditions Treat->Incubate Assess Assess Mortality Incubate->Assess Analyze Statistical Analysis (LC50 Calculation) Assess->Analyze End Report Results Analyze->End

Conclusion and Future Directions

This compound remains a technically effective acaricide with a unique resistance profile. However, its high potential for bioaccumulation, aquatic toxicity, and phytotoxicity risks are significant disadvantages [4] [2]. The future of mite control lies in:

  • Adopting Integrated Pest Management (IPM) to reduce reliance on any single chemical [6].
  • Developing Novel Formulations of existing chemicals to improve safety [5].
  • Researching New Modes of Action, as demonstrated by the novel halogenated this compound analogues, which offer enhanced efficacy and crop safety [4].

References

Propargite residue levels regulatory compliance

Author: Smolecule Technical Support Team. Date: February 2026

Current Regulatory Status of Propargite

This compound remains a registered pesticide in the United States and California for agricultural use against mites [1]. Regulatory bodies continuously evaluate pesticides, which can lead to changes in status or permitted residue levels.

The table below summarizes the current regulatory context in key regions:

Region / Organization Regulatory Status & Context Key Points & Recent Actions
United States (EPA) Registered [1]. Subject to continuous evaluation and potential mitigation [2]. Pesticide registrations are periodically reviewed. A 2025 cancellation order for other pesticides illustrates ongoing regulatory activity [3].
California (DPR) Registered; not listed as under reevaluation [1]. DPR actively monitors pesticide use, illnesses, and environmental residues to inform potential future actions [2].
European Union (EU) Context on MRL setting process provided. EU recently adopted regulations lowering MRLs for certain pesticides (e.g., clothianidin, thiamethoxam) based on environmental grounds, a relatively new approach [4]. This trend could influence future reviews of other chemicals.

Experimental Data on Novel this compound Analogues

Recent scientific research focuses on modifying the this compound structure to overcome its limitations, particularly phytotoxicity (plant damage) [5]. The following table summarizes experimental data for two of the most promising new compounds compared to the original this compound.

Compound Structural Modifications Biological Activity (against Tetranychus cinnabarinus) Key Experimental Findings
This compound Original structure -- Known to cause phytotoxicity on certain crops, especially under high temperatures [5].

| Compound 5.16 | Benzene ring: tert-butyl group replaced with chlorine or trifluoromethoxy. Alkyl chain: Propargyl group replaced with a 2-fluoroethyl group [5]. | LC₅₀: 14.85 mg/L [5] | Superior acaricidal activity; demonstrated excellent crop safety on cowpea seedlings [5]. | | Compound 5.32 | Benzene ring: tert-butyl group replaced with chlorine or trifluoromethoxy. Alkyl chain: Propargyl group replaced with a 3,3,3-trifluoropropyl group [5]. | LC₅₀: 14.32 mg/L [5] | High acaricidal activity; also exhibited unusual aphicidal activity, which is rare for this chemical class [5]. |

The workflow below illustrates the process of creating and testing these novel compounds.

Start Start: this compound as Template A Identify Limitation: Phytotoxicity (Crop Damage) Start->A B Design Halogenated Analogues A->B C Key Structural Modifications B->C D1 Replace tert-butyl group on benzene ring with Cl or OCF₃ C->D1 D2 Replace propargyl group with fluorinated alkyl chains (e.g., 2-fluoroethyl) C->D2 E Chemical Synthesis & Characterization (NMR, HRMS) D1->E D2->E F Bioactivity Screening E->F G1 Against Spider Mites (Tetranychus cinnabarinus) F->G1 G2 Against Aphids (Myzus persicae) F->G2 H Crop Safety Assessment (on Cowpea Seedlings) G1->H G2->H End Identify Lead Compounds (5.16 and 5.32) H->End

Detailed Experimental Protocol for Bioactivity Assessment

The experimental data in the table above was generated using the following standardized methodology [5]:

  • Chemical Synthesis & Characterization: Target compounds were synthesized by reacting modified phenolic cyclohexanols with halogenated alkyl sulfonyl chlorides. All synthesized compounds were purified and characterized using:
    • ¹H NMR & ¹³C NMR Spectroscopy: To confirm molecular structure.
    • High-Resolution Mass Spectrometry (HRMS): To verify elemental composition.
  • Bioactivity Screening (Lethal Concentration 50 - LC₅₀):
    • Test Organisms: Adult Tetranychus cinnabarinus (spider mite) and Myzus persicae (green peach aphid).
    • Procedure: A range of concentrations of the test compounds were applied. The mortality of the test organisms was recorded after a set period, and the LC₅₀ (concentration required to kill 50% of the test population) was calculated using statistical methods.
  • Crop Safety Assessment:
    • Test Plant: Cowpea seedlings.
    • Procedure: The lead compounds were applied to seedlings under controlled conditions. Phytotoxicity was assessed by visually evaluating the plants for damage (like leaf scorching or wilting) compared to untreated controls.

Key Insights for Researchers

  • Regulatory Trends: The EU's move to lower MRLs based on environmental protection, not just dietary risk, signals a broader scope for future regulatory decisions that could affect many pesticides [4].
  • Innovation Pathway: The research demonstrates that structural modification, particularly introducing halogens like fluorine and chlorine, is a viable strategy to enhance the safety and efficacy profile of existing pesticide chemistries [5].

References

Propargite performance evaluation different crops

Author: Smolecule Technical Support Team. Date: February 2026

Propargite Performance and Application Guide

Crop Target Pests Recommended Application (73% EC) Key Efficacy Notes Safety & Resistance Notes
Citrus [1] [2] Citrus rust mites, spider mites, six-point leaf-eating mites [1] 1500-2000x dilution (pre-flower); 3000-3500x (post-flower); 2500-3000x (Jun-Sep) [1] Good control effect; efficacy is temperature-dependent [1]. Mites show no resistance after 30+ years of use; risk of phytotoxicity to young fruits at high temps [1].
Apple [1] Panonychus ulmi, hawthorn spider mites [1] 1500-2000x dilution [1] Good control effect [1]. Information not specified in sources.
Tea [1] [2] Tea tarsus mites, tea orange gall mites, tea gall mites [1] 30-40ml mixed with 50-75kg water per mu [1] Data supports setting Maximum Residue Limits (MRLs) [2]. Relatively safe for natural enemies; established MRLs for consumer safety [1] [2].
Cotton [1] Spider mites [1] 30-45ml mixed with 60-75kg water per mu [1] Good control effect [1]. Information not specified in sources.
Vegetables (Solanaceous, Beans, Melons) [1] Spider mite nymphs and larvae [1] 23-40ml mixed with 75-100kg water per mu; >2300x dilution for seedlings [1] Effective in early infestation stages [1]. Seedlings (<25cm height) require higher dilution to avoid damage [1].

Mechanism of Action and Experimental Insights

To help design your own evaluation protocols, here is a summary of this compound's known mechanism and relevant experimental data.

Mechanism of Action

This compound is a non-systemic organosulfur acaricide with contact and stomach poison action [1]. It acts as an enzyme inhibitor that disrupts the normal respiratory metabolism of mites, leading to their death. Mites typically stop feeding and reduce egg-laying shortly after exposure, with mortality occurring within 48 to 96 hours [1].

The following diagram illustrates its pathway of action and key characteristics:

G PropargiteApplication This compound Application PrimaryActions Primary Actions PropargiteApplication->PrimaryActions KeyCharacteristics Key Characteristics PropargiteApplication->KeyCharacteristics ContactAction Contact Action PrimaryActions->ContactAction StomachAction Stomach Poison PrimaryActions->StomachAction CellularEffect Inhibits Respiratory Metabolism Enzymes ContactAction->CellularEffect StomachAction->CellularEffect ObservableEffects Observable Effects CellularEffect->ObservableEffects FeedingStops Mites Stop Feeding ObservableEffects->FeedingStops EggReduction Reduced Egg Laying ObservableEffects->EggReduction Mortality Mortality within 48-96 hours ObservableEffects->Mortality NonSystemic Non-Systemic KeyCharacteristics->NonSystemic LowResistance Low Resistance Development KeyCharacteristics->LowResistance TempDependent Temperature-Dependent Efficacy KeyCharacteristics->TempDependent

Comparison with Alternative Acaricides

The table below positions this compound against some other common acaricides, based on available data.

Acaricide Mode of Action Key Strengths Key Limitations
This compound [1] Contact/Stomach poison, respiratory metabolism inhibitor Broad-spectrum, low resistance development after decades of use, cost-effective [1]. Non-systemic, poor ovicidal activity, efficacy drops <20°C, potential phytotoxicity [1].
Profenofos [1] Organophosphate, acetylcholinesterase inhibitor Fast-acting [1]. Long residual period (up to 6 months), high risk of residue exceedance, phytotoxicity risk on citrus [1].
Spirodiclofen [1] Lipid biosynthesis inhibitor, tetronic acid derivative Effective against eggs, larvae, and nymphs [1]. Ineffective against adult mites [1].
Diafenthiuron [1] Mitochondrial respiration inhibitor Effective against larvae, nymphs, and adults; good quick-acting properties [1]. Limited ovicidal activity [1].

References

Propargite cost-benefit analysis alternative acaricides

Author: Smolecule Technical Support Team. Date: February 2026

Comparative Toxicity and Efficacy of Acaricides

The core of the analysis lies in comparing the intrinsic toxicity of the acaricides against target mites. The following table summarizes key experimental data, primarily from a 2025 study on the European red mite (Panonychus ulmi) on apple. The toxicity is expressed as LC50 (Lethal Concentration 50), which is the concentration required to kill 50% of a test population; a lower LC50 indicates higher potency [1].

Acaricide LC50 (ppm) Relative Toxicity Key Characteristics & Notes
Cyenopyrafen 100.35 [1] 74.68 [1] Most toxic compound tested; modern acaricide [1].
Fenazaquin 130.22 [1] 57.0 [1] Highly potent; second most toxic in the study [1].
Etoxazole 203.25 [1] 36.57 [1] Insect Growth Regulator (IGR); effective against immature stages [1].
Spiromesifen 205.11 [1] 36.20 [1] Lipid biosynthesis inhibitor; similar efficacy to etoxazole [1].
Hexythiazox 529.75 [1] 14.03 [1] Another IGR; less toxic to adults than above options [1].
Propargite 626.47 [1] 11.86 [1] Broad-spectrum, non-systemic; lower intrinsic toxicity [1] [2].
This compound + Hexythiazox 629.65 [1] 11.80 [1] Combination product; showed lowest toxicity among chemical treatments in this study [1].
Horticultural Mineral Oil (HMO) 7434.42 [1] (Baseline) Least toxic; physical mode of action; key component in sustainable IPM [1].

> Note on Experimental Protocol (Source: [1]): The data in the table above were generated through standardized dose-mortality bioassays. Mites were exposed to a range of concentrations of each acaricide. The LC50 values and their corresponding 95% fiducial limits were then calculated using probit analysis [1], a standard statistical procedure for analyzing binomial response data.

Comprehensive Cost-Benefit Analysis

Beyond direct toxicity, the choice of acaricide involves weighing benefits against a complex set of costs and risks. The following table expands the analysis to include these critical factors.

Acaricide Key Benefits Key Costs & Risks
Cyenopyrafen / Fenazaquin High potency ensures effective control at low concentrations [1]. Higher intrinsic toxicity may pose greater environmental and non-target risks; potential for faster resistance development if overused.
Etoxazole / Hexythiazox / Spiromesifen Specific mode of action (e.g., IGR) can be safer for beneficial insects and mites; often fit well in IPM [1]. Primarily effective against juvenile stages; may not control adult mite populations, requiring precise timing of application.
This compound Cost-effectiveness [3]; broad-spectrum activity [4]; well-established and familiar to farmers [3]. Lower intrinsic toxicity requires higher application rates [1]; significant environmental and health concerns including potential carcinogenicity and high aquatic toxicity [3] [2]; increasing regulatory restrictions [3].
Horticultural Mineral Oil (HMO) Excellent safety profile for humans, pollinators, and natural enemies [1]; physical mode of action means no known resistance [1]. Very low intrinsic toxicity requires very high application volumes [1]; may need more frequent applications; can cause phytotoxicity if misapplied.
Deeper Dive into this compound's Risks and Market Context

The tabular analysis highlights broader risks associated with this compound use, which are critical for a full cost-benefit assessment.

  • Environmental and Health Impact: this compound is classified as causing serious eye damage, skin irritation, and is suspected of causing cancer (Carc. 2) [2]. It is also classified as very toxic to aquatic life, with long-lasting effects (Aquatic Acute 1, Aquatic Chronic 1) [2]. A 2025 study in Kenya's dairy sector highlighted a common trade-off: when acaricides are perceived as ineffective, farmers often adopt unsafe practices like improper rotation or under-dosing, which in turn increases environmental and human health risks [5].
  • Market and Regulatory Trends: The global this compound market was estimated at approximately $500 million in 2025 [3]. While it remains a significant product, its future is shaped by stringent regulatory frameworks in many regions and growing competition from biopesticides and more sustainable alternatives [3]. Leading manufacturers are focusing on developing improved formulations with a lower environmental impact to maintain competitiveness [3].

Experimental Protocols for Risk Assessment

For researchers, the methodologies behind the cited data are as important as the results. Below are outlines of key experimental approaches.

Protocol 1: Dose-Mortality Bioassay for Acaricide Efficacy [1]

This protocol is fundamental for generating the LC50 data presented in the first table.

G Start Start: Prepare Acaricide Solutions A Prepare a series of dilutions (e.g., 6-8 concentrations) from a stock solution Start->A B Apply solutions to leaf discs or whole plants in a controlled environment A->B C Introduce target mite population (e.g., Panonychus ulmi) of known age/number B->C D Maintain under controlled conditions (e.g., 25-27°C, 60-70% RH, 16:8 L:D) C->D E Record mortality counts after a defined period (e.g., 24, 48, 72 hours) D->E F Analyze data using Probit Analysis to calculate LC50 values E->F End End: Obtain LC50 and Relative Toxicity F->End

Protocol 2: Assessing Environmental and Human Health Risks [5]

This methodology uses the Environmental Impact Quotient (EIQ) to translate field use patterns into a risk estimate.

G P1 Start: Data Collection via Farmer Surveys P2 Identify Active Ingredient (AI) for each product used P1->P2 P3 Obtain EIQ value for each AI from database (e.g., Cornell University) P2->P3 P4 Collect field use data: - Application rate (e.g., L/animal) - Frequency of application - % Active Ingredient in product P3->P4 P5 Calculate EIQ Field Use Value: EIQ × %AI × Application Rate × Frequency P4->P5 P6 Use statistical models (e.g., 2SLS) to analyze link between farmer practices (e.g., improper rotation) and EIQ P5->P6 P7 End: Quantified risk estimate for environmental & human health P6->P7

Conclusion and Strategic Recommendations

Based on the synthesized data, the choice of acaricide involves a clear trade-off:

  • This compound's primary advantage is its cost-effectiveness and broad-spectrum activity in established markets [3] [4]. However, this is counterbalanced by its lower intrinsic efficacy against resistant mites and significant environmental and regulatory challenges [1] [3] [2].
  • Modern acaricides (e.g., Cyenopyrafen, Fenazaquin) offer superior potency and potentially lower application volumes but may come with higher costs and require careful resistance management [1].
  • Biorational options (e.g., HMOs, IGRs) represent the safest choice for the environment and IPM programs, though their use may be limited by a narrow window of activity and higher operational precision [1].

For researchers and professionals, the strategic path forward should emphasize:

  • Context-Specific Selection: There is no universally best acaricide. The optimal choice depends on local pest pressure, resistance status, environmental conditions, and regulatory approval.
  • Investment in IPM: The strongest long-term strategy is to reduce reliance on any single chemical. Prioritizing the integration of HMOs, selective acaricides, and biological controls can ensure sustainable pest management.

References

Propargite persistence comparison other miticides

Author: Smolecule Technical Support Team. Date: February 2026

Miticide Efficacy and Persistence Comparison

Miticide/Acaricide Efficacy / Control Level Key Findings / Context
Propargite Effective overall [1] Found effective on field roses with extensive past miticide exposure [1].
Bifenthrin Effective everywhere [1] Consistently effective across all tested sites [1].
Fluvalinate Effective everywhere [1] Consistently effective across all tested sites [1].
Azocyclotin Effective everywhere [1] Consistently effective across all tested sites [1].
Cyhexatin Effective everywhere [1] Consistently effective across all tested sites [1].
Fenbutatin oxide Variable control [1] Efficacy varied significantly between different test sites [1].
Clofentezine Excellent to ineffective [1] Excellent control on populations not previously exposed; complete resistance observed at a site with a 2-year application history [1].
Hexythiazox Excellent to ineffective [1] Excellent control on populations not previously exposed; complete resistance observed at a site with a 2-year application history [1].
GC16 Good controlling effect [2] Novel, eco-friendly agent; acts via contact toxicity, damaging mite cuticle and causing mitochondrial dysfunction [2].

Experimental Protocols for Efficacy Evaluation

For researchers designing experiments, the methodologies from recent studies provide robust models for evaluating miticide performance.

Bioassay for Contact Toxicity and Ovicidal Activity

This protocol, used to evaluate the new acaricide GC16, assesses toxicity to different mite life stages [2].

  • Leaf Disc Preparation: Place leaf discs on 0.3% agar in petri dishes.
  • Mite Infestation:
    • For Eggs: Transfer adult female mites to leaf discs for a 12-hour egg-laying period, then remove adults [2].
    • For Larvae/Nymphs: Allow eggs to hatch, then remove other life stages to obtain the desired stage [2].
  • Treatment Application: Spray leaf discs evenly with the test solution using a power sprayer. Multiple concentrations are tested to establish a dose-response relationship [2].
  • Incubation and Evaluation: Place treated discs in a controlled environment chamber. Assess egg hatch inhibition or mortality in larvae/nymphs after specified periods [2].

start Start Bioassay prep Prepare Leaf Disc on Agar start->prep infest Infest with Mites prep->infest apply Apply Treatment (Spray) infest->apply incubate Incubate in Controlled Chamber apply->incubate evaluate Evaluate Mortality & Hatch Inhibition incubate->evaluate

Field Trial Evaluation Protocol

This method tests efficacy under real-world conditions, as seen in a study on field roses [1].

  • Site Selection: Conduct trials at multiple sites, preferably with populations with a known history of miticide exposure to assess resistance patterns [1].
  • Treatment Application: Apply miticides according to standard field practices and label instructions.
  • Phytotoxicity Assessment: Inspect treated plants for any damage or adverse effects caused by the miticides [1].
  • Efficacy Monitoring: Monitor mite populations in treated versus control plots over time to determine control level and persistence.

Key Insights for Researchers

  • Resistance is a Critical Factor: A major finding from the older study is that efficacy is not intrinsic to the chemical but is heavily influenced by a population's exposure history. Miticides like clofentezine and hexythiazox can fail completely due to resistance [1].
  • Mechanism of Action is Key for New Developments: Research into new acaricides like GC16 focuses on novel modes of action, such as disrupting the cuticle and causing mitochondrial dysfunction, to overcome resistance issues common with traditional pesticides [2].

The available data provides a foundational comparison, though the most direct data for this compound is not recent. To get a complete and current picture, you may need to consult specialized agricultural databases or recent field trial reports from your region.

References

Propargite mode of action comparison IRAC class 12C

Author: Smolecule Technical Support Team. Date: February 2026

Mode of Action and IRAC Classification

Propargite is classified by the Insecticide Resistance Action Committee (IRAC) as a Group 12C acaricide. Its specific mode of action is the inhibition of mitochondrial ATP synthase [1] [2]. This action disrupts energy production within mite cells, leading to their death.

The molecular basis for this mechanism is supported by research showing that exposure to this compound regulates the expression of specific ATP synthase genes in mites, such as TcATPsynF0-2 and TcATPsynF0-4 [3]. Furthermore, studies on resistant mite strains have linked decreased expression of certain ATP synthase genes to this compound resistance, confirming that ATP synthase is its primary target site [3].

The following diagram illustrates the core inhibitory action of this compound and the genes involved in resistance.

propargite_moa This compound This compound ATP_Synthase Mitochondrial ATP Synthase This compound->ATP_Synthase Inhibits ATP_Production Cellular ATP Production ATP_Synthase->ATP_Production Cell_Death Mite Cell Death ATP_Production->Cell_Death Resistance_Genes Resistance-Linked Genes: TcATPsynF0-2, TcATPsynF0-4 Resistance_Genes->ATP_Synthase Downregulation Confers Resistance

Comparative Acaricide Efficacy Data

The table below summarizes experimental data comparing the toxicity of this compound to other acaricides against a laboratory strain of the Two-Spotted Spider Mite (Tetranychus urticae). Lower LC50 values indicate higher potency [4].

Acaricide LC50 (against adults) IRAC Mode of Action Group (if known from search results)
Abamectin 0.39 ppm 6
Fenpyroximate 5.67 ppm 21A
Spiromesifen 12.53 ppm 23
Chlorfenapyr 32.24 ppm 13
This compound 77.05 ppm 12C
Dicofol 146.65 ppm Not classified (UN)

Additionally, the same study evaluated effects on other life stages [4]:

  • Ovicidal Activity: Spiromesifen showed 100% ovicidal activity at one-third of the recommended concentration, whereas this compound had no observed effect on egg hatching.
  • Nymphicidal Activity: this compound showed high nymphicidal activity (90.00% mortality), which was on par with abamectin (96.05%), dicofol (94.51%), and hexythiazox (90.24%).

Properties and Resistance Profile

The following table contrasts key characteristics of this compound with other acaricides, providing context for its use and limitations [4] [5] [2].

Property This compound Comparative Agent (e.g., Spiromesifen)
Primary Use Miticide Miticide / Insecticide
Crop Safety Can be phytotoxic (especially under high temperatures) Generally safer on cowpea seedlings (based on novel analogues)
Resistance Issues No significant resistance reported in over 50 years of use Resistance development is a known challenge for many older acaricides
Toxicity to Non-Targets Highly toxic to amphibians, fish, and zooplankton; potential carcinogen Varies by specific compound
Human Toxicity Skin and eye irritant; can cause dermatitis Varies by specific compound

Experimental Protocol Overview

The search results refer to a standard laboratory bioassay method for evaluating acaricide efficacy against Tetranychus urticae [4]. While a complete step-by-step protocol is not provided, the key elements of the methodology are:

  • Test Organism: A susceptible laboratory strain of Two-Spotted Spider Mite (Tetranychus urticae).
  • Application Method: A spray method was used to treat different life stages of the mite (adults, eggs, nymphs).
  • Assessment: The primary assessment metric was mortality rate across the different life stages.
  • Data Analysis: Lethal Concentration (LC50) values were calculated for adult mites to allow for potency comparison between different acaricides.

Research Implications and Novel Developments

The data indicates that this compound, while less potent than some newer acaricides like abamectin, remains a useful compound, particularly due to its unique mode of action and the lack of widespread resistance [4] [5]. However, its drawbacks include lower potency, potential phytotoxicity, and environmental toxicity [5] [2] [6].

Recent research is focusing on designing novel analogues of this compound to overcome these limitations. Key structural modifications include [5]:

  • Replacing the tert-butyl group on the benzene ring with halogens (e.g., chlorine) or groups like trifluoromethoxy.
  • Substituting the propargyl group with fluorinated alkyl chains (e.g., 2-fluoroethyl). These modifications have yielded new compounds that demonstrate improved acaricidal activity and significantly enhanced crop safety on test plants like cowpea seedlings [5].

References

×

Physical Description

Propargite is a dark colored liquid. It is a wettable powder or water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide. Practically insoluble in water (10.5 mg/L). Used as an acaricide.
Viscous liquid; [Merck Index] Brownish-yellow oily liquid; [HSDB] Light to dark brown viscous liquid; Formulated as emulsifiable concentrate liquid and wettable powder; [Reference #1] Omite 579 EW: Off-white liquid; [EFSA] Brown liquid; [Aldrich MSDS]

Color/Form

Brownish-yellow, oily viscous liquid (tech.)
Light to dark brown viscous liquid

XLogP3

5

Hydrogen Bond Acceptor Count

5

Exact Mass

350.15518048 g/mol

Monoisotopic Mass

350.15518048 g/mol

Boiling Point

Decomposes. (USCG, 1999)
Decomposes at about 200 °C prior to boiling

Flash Point

82 °F (USCG, 1999)

Heavy Atom Count

24

Density

1.085 to 1.115 at 68 °F (USCG, 1999)
1.10 at 20 °C

LogP

5.0 (LogP)
log Kow = 5.7

UNII

30M429ANKL

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

0.00000004 [mmHg]
3X10-7 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

2312-35-8

Metabolism Metabolites

When 50-mg samples of bulb mites, Rhizoglyphus echinopus (Fumouze and Robin), were placed for 1 hr in glass vials coated with 0.53 mug of radiocarbon-labeled propargite, about 12% (1.27 ug/g) of the acaricide was transferred to the mites. Mites treated with propargite were kept in holding vials and the extent of metabolism was evaluated after 6, 12, 24, and 48 hr. Internal levels of radiocarbon ranged from 14.8 to 17.4% of the dose and were divided about equally between the mite extrat and mite residue fractions. Levels of propargite in the internal extract decreased from 5.9 at 6 hr to 2.5 at 48 hr when expressed as percentage of total recovered radiocarbon and from 61.5 at 6 hr to 29.8 at 48 hr when expressed as relative percentage of radiocarbon in the internal extract. Thus, propargite was degraded slowly by the mites. The metabolites 4-tert-butylphenol and 2-(4-tert-butylphenoxy) cyclohexanol (glycol ether) were present at low levels (< 0.5%). Propargite was degraded in vitro by bulb mite homogenates with the 12,000 pernatant being about four times more active than the corresponding pellet. Exogenous NADPH and glutathione greatly enhanced propargite degradation by the supernatant fraction. However, not all of the degradation in the presence of glutathione was enzymatic; about 15% of the propargite was converted to 4-tert-butylphenol when the acaricide was incubated with cofactor in buffer in the absence of the mite supernatant. In vitro propargite degradation products consisted mainly of unindentified polar metabolites, but low levels of 4-tert-butylphenol and glyol ether also were present.

Wikipedia

Propargite

Use Classification

Agrochemicals -> Pesticides
Hazard Classes and Categories -> Teratogens, Flammable - 3rd degree

Methods of Manufacturing

Propargite is produced by the reaction of 4-tert-butylphenol with 1,2-epoxycyclohexane, followed by treatment with thionyl chloride to give the chlorosulfinate, then with 2-propynol (propargyl alcohol) in the presence of a base.
REACTION OF P-TERT-BUTYLPHENOL & CYCLOHEXENE OXIDE TO YIELD A GLYCOL ETHER, & CONVERSION TO A CHLOROSULFINATE BY THIONYL CHLORIDE. CHLOROSULFINATE & PROPARGYL ALC REACT IN PRESENCE OF HYDROGEN CHLORIDE ACCEPTOR TO GIVE OMITE.

General Manufacturing Information

INTRODUCED IN 1964 BY UNIROYAL INC AS EXPTL ACARICIDE. US PATENT 3,272,854 & 3,311,534.
Restricted Use Pesticide Due to acute skin and eye effect. For retail sale to and use only by Certified Applicators, or persons under their supervision, and only for those uses covered by the Certified Applicator's certification.
Formulation Types Registered: Propargite is formulated as an emulsifiable concentrate liquid and as a wettable powder. Application Methods and Equipment Aerial (spray) Equipment: Foliar applications to fruit/nut trees, field crops (e.g., alfalfa, sorghum, corn), cotton, vegetable crops, specialty crops (e.g., Christmas trees, mint, peanuts), roots and tuber vegetable (e.g., carrot, sugar beet). Chemigation Equipment: Roots and vegetable (e.g., potatoes) and field crops. Groundboom Equipment: Fruit/nut orchard floors, field crops, cotton, and vegetable crops. Airblast Equipment: Fruit/nut/ornamental tree foliage. High Pressure Handwand Equipment: Non-bearing nursery stock. Application Rates and Frequency: 0.5 to 4.8 lbs active ingredient/acre; 2 to 3 times per year.

Analytic Laboratory Methods

PRODUCT ANALYSIS IS BY INFRARED SPECTROSCOPY IN CARBON DISULFIDE SOLN @ 3.03 MICRONS.
GAS LIQUID CHROMATOGRAPHY METHOD. DETECTION LIMIT 0.1 PPM.
Method: USGS-NWQL O-1126-95; Procedure: gas chromatography/mass spectrometry; Analyte: propargite; Matrix: natural-water; Detection Limit: 0.006 ug/L.

Dates

Last modified: 08-15-2023

Molecular cloning and expression of glutathione S-transferases involved in propargite resistance of the carmine spider mite, Tetranychus cinnabarinus (Boisduval)

Yan-Jie Luo, Zhen-Guo Yang, Dao-Yan Xie, Wei Ding, Ai-Si Da, Jing Ni, Jian-Ping Chai, Ping Huang, Xiu-Jun Jiang, Shao-Xiang Li
PMID: 25175649   DOI: 10.1016/j.pestbp.2014.07.004

Abstract

The carmine spider mite (CSM) Tetranychus cinnabarinus has become a serious pest in China and has developed resistance to acaricide propargite as it is used to control mites worldwide including T. cinnabarinus. In this study, a resistant colony of T. cinnabarinus, PRR34 (37.78-fold resistant ratio), was established after 34 generations of propargite selection, and cross-resistance patterns of 7 other acaricides were determined in comparison with a susceptible strain (SS). The contribution of detoxification enzymes to propargite tolerance were investigated using biological, biochemical and molecular approaches. Enzyme inhibitor synergist tests suggested glutathione S-transferases (GST) involvement in propargite-resistance of PRR34, and GST activity against 1-chloro-2,4-dinitrobenzene (CDNB) was correlated with the development of resistance. Eight novel GST genes (TcGSTd1, TcGSTd2, TcGSTm1, TcGSTm2, TcGSTm3, TcGSTm4 and TcGSTm5) were cloned, and phylogenetic analysis showed that the eight GST genes were most closely related to GST family delta and mu from Tetranychusurticae. Quantitative RT-PCR revealed that the expression level of GSTs in PPR34 strain increased in larvae, nymphs and adults, while decreased in eggs compared with that of SS. Collectively, these results support a role of GSTs in mediating resistance to propargite in the PRR34 strain. TcGSTd1,TcGSTd2 and TcGSTm2 genes might play significant roles in propargite resistance of CSM, especially at adult stage. This is the first attempt to define specific genes involved in GST mediated propargite resistance of T. cinnabarinus at the transcriptional level.


Temporal patterns and sources of atmospherically deposited pesticides in Alpine Lakes of the Sierra Nevada, California, U.S.A

David F Bradford, Edward M Heithmar, Nita G Tallent-Halsell, Georges-Marie Momplaisir, Charlita G Rosal, Katrina E Varner, Maliha S Nash, Lee A Riddick
PMID: 20496891   DOI: 10.1021/es100758a

Abstract

Agricultural pesticides are being transported by air large distances to remote mountain areas and have been implicated as a cause for recent population declines of several amphibian species in such locations. Largely unmeasured, however, are the magnitude and temporal variation of pesticide concentrations in these areas, and the relationship between pesticide use and pesticide appearance in the montane environment. We addressed these topics in the southern Sierra Nevada mountains, California, by sampling water weekly or monthly from four alpine lakes from mid-June to mid-October 2003. The lakes were 46-83 km from the nearest pesticide sources in the intensively cultivated San Joaquin Valley. Four of 41 target pesticide analytes were evaluated for temporal patterns: endosulfan, propargite, dacthal, and simazine. Concentrations were very low, approximately 1 ng/L or less, at all times. The temporal patterns in concentrations differed among the four pesticides, whereas the temporal pattern for each pesticide was similar among the four lakes. For the two pesticides applied abundantly in the San Joaquin Valley during the sampling period, endosulfan and propargite, temporal variation in concentrations corresponded strikingly with application rates in the Valley with lag times of 1-2 weeks. A finer-scale analysis suggests that a large fraction of these two pesticides reaching the lakes originated in localized upwind areas within the Valley.


[The International Committee of Military Medicine and Pharmacy]

J VONCKEN
PMID: 20257933   DOI:

Abstract




Biodegradation of propargite by Pseudomonas putida, isolated from tea rhizosphere

Soumik Sarkar, Subbiah Seenivasan, Robert Premkumar Samuel Asir
PMID: 19892461   DOI: 10.1016/j.jhazmat.2009.09.050

Abstract

Biodegradation of miticide propargite was carried out in vitro by selected Pseudomonas strains isolated from tea rhizosphere. A total number of 13 strains were isolated and further screened based on their tolerance level to different concentrations of propargite. Five best strains were selected and further tested for their nutritional requirements. Among the different carbon sources tested glucose exhibited the highest growth promoting capacity and among nitrogen sources ammonium nitrate supported the growth to the maximum. The five selected Pseudomonas strain exhibited a range of degradation capabilities. Mineral salts medium (MSM) amended with glucose provided better environment for degradation with the highest degradation potential in strain SPR 13 followed by SPR 8 (71.9% and 69.0% respectively).


Development of acaricide resistance in Pacific spider mite (Tetranychus pacificus) from California vineyards

Menelaos C Stavrinides, Pieter Van Nieuwenhuyse, Thomas Van Leeuwen, Nicholas J Mills
PMID: 19771398   DOI: 10.1007/s10493-009-9310-y

Abstract

In recent years, grape growers in California reported failures of acaricides against Tetranychus pacificus McGregor. We collected T. pacificus populations from four vineyards and tested them for resistance to bifenazate, propargite and pyridaben. In addition, we sequenced part of the cytochrome b gene of bifenazate-resistant and -susceptible T. pacificus to test for the presence of mutations reported to confer resistance to the congeneric T. urticae. None of the mutations conferring resistance to bifenazate in T. urticae were present in resistant T. pacificus. Resistance levels ranged from full susceptibility to statistically significant 11-fold resistance to pyridaben, sevenfold resistance to bifenazate and fourfold resistance to propargite compared to a susceptible population. Despite the relatively low levels of resistance detected, we estimated that under the conditions of our study the highest field rates of bifenazate and pyridaben application would cause less than 58 and 66% mortality of adult females in the most resistant populations, respectively. In contrast, field rates of propargite application would cause close to 100% mortality in the least susceptible population. These results highlight a potential link between resistance development and reduced field effectiveness for bifenazate and pyridaben. Finally, T. pacificus may be more tolerant to bifenazate and propargite than T. urticae, since the LC(50) values for the susceptible population of T. pacificus were several times higher than LC(50)'s reported for susceptible T. urticae.


A hPSC-based platform to discover gene-environment interactions that impact human β-cell and dopamine neuron survival

Ting Zhou, Tae Wan Kim, Chi Nok Chong, Lei Tan, Sadaf Amin, Zohreh Sadat Badieyan, Suranjit Mukherjee, Zaniar Ghazizadeh, Hui Zeng, Min Guo, Miguel Crespo, Tuo Zhang, Reyn Kenyon, Christopher L Robinson, Effie Apostolou, Hui Wang, Jenny Zhaoying Xiang, Todd Evans, Lorenz Studer, Shuibing Chen
PMID: 30446643   DOI: 10.1038/s41467-018-07201-1

Abstract

Common disorders, including diabetes and Parkinson's disease, are caused by a combination of environmental factors and genetic susceptibility. However, defining the mechanisms underlying gene-environment interactions has been challenging due to the lack of a suitable experimental platform. Using pancreatic β-like cells derived from human pluripotent stem cells (hPSCs), we discovered that a commonly used pesticide, propargite, induces pancreatic β-cell death, a pathological hallmark of diabetes. Screening a panel of diverse hPSC-derived cell types we extended this observation to a similar susceptibility in midbrain dopamine neurons, a cell type affected in Parkinson's disease. We assessed gene-environment interactions using isogenic hPSC lines for genetic variants associated with diabetes and Parkinson's disease. We found GSTT1
pancreatic β-like cells and dopamine neurons were both hypersensitive to propargite-induced cell death. Our study identifies an environmental chemical that contributes to human β-cell and dopamine neuron loss and validates a novel hPSC-based platform for determining gene-environment interactions.


A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions

Ali Kadar, Ludovic Peyre, Henri Wortham, Pierre Doumenq
PMID: 30901731   DOI: 10.1016/j.jchromb.2019.03.005

Abstract

In this study, an accurate and robust gas chromatography/mass spectrometry method was developed for quantitative analysis of diphenylamine, tolylfluanid, propargite and phosalone in liver fractions. Different injector parameters were optimized by an experimental design technique (central composite design). An optimal combination of injector temperature (°C), splitless time (min) and overpressure (kPa) values enabled to maximize the chromatographic responses. Sample preparation was based on protein precipitation using trichloroacetic acid followed by liquid-liquid extraction (LLE) of the pesticides with hexane. All compounds and endrin as internal standard were quantified without interference in selected ion monitoring mode. The calibration curves for diphenylamine, tolylfluanid, propargite and phosalone compounds were linear over the concentration range of 0.1 to 25 μM with determination coefficients (R
) higher than 0.999. A lower limit of quantification of 0.1 μM was obtained for all analytes, i.e. 422.5, 868.0, 876.2 and 919.5 μg/kg of liver fraction (hepatocytes) for diphenylamine, tolylfluanid, propargite and phosalone, respectively. All compounds showed extraction recoveries higher than 93%, with a maximum RSD of 3.4%. Intra- and inter-day accuracies varied from 88.4 to 102.9% and, imprecision varied from 1.1 to 6.7%. Stability tests demonstrated that all pesticides were stable in liver extracts during instrumental analysis (20 °C in the autosampler tray for 72 h) following three successive freeze-thaw cycles and, at -20 °C for up to 12 months. This simple and efficient analytical procedure is thus suitable for metabolism studies or for assessing mammals liver contamination.


[Determination of propargite, tebuconazole and bromopropylate pesticide residues in Taiwan green jujubes by gas chromatography-tandem mass spectrometry]

Qun Zhang, Chunhua Liu, Nancun Wu, Xiaofang Wu, Shuhuai Li
PMID: 25434127   DOI: 10.3724/sp.j.1123.2014.04014

Abstract

An analytical method was established for the determination of propargite, tebuconazole and bromopropylate in Taiwan green jujubes (Zizyphus mauritiana Lam) by gas chromatography-tandem mass spectrometry (GC-MS/MS). The sample was extracted with acetonitrile from the Taiwan green jujubes after treated with a homogenizer. The organic phase was then separated from water phase by adding NaCl. The extract was further purified on a carbon/ NH2 cartridge with elution solvents of acetonitrile/toluene (3:1, v/v). Finally, the target analytes were separated by a capillary gas chromatographic column SLB-5MS (30 m x 0. 25 mm x 0. 25 μm). A tandem quadrupole mass spectrometer operated in either full scan mode or in MS/MS mode for multiple reaction monitoring (MRM) was used for the qualitative and quantitative analysis of the constituents, respectively. The results showed that the average recoveries of the three pesticides ranged from 75. 8% to 103. 6% with the RSDs of 1. 7%-9. 3% at the spiking levels from 0.01 mg/kg to 0. 50 mg/kg (n= 5). The calibration curves showed good linearity in the range of 0.01-0.50 mg/kg, with the determination coefficients over 0.99 (R2>0.99). The limits of quantification (LOQs) were 0.01 mg/kg for propargite, tebuconazole and bromopropylate in Taiwan green jujubes. The method is available for the determination of propargite, tebuconazole and bromopropylate pesticide residues in Taiwan green jujubes.


Assessment of pesticide residues in strawberries grown under various treatment regimes

Jana Kovacova, Vojtech Hrbek, Jana Kloutvorova, Vladimir Kocourek, Lucie Drabova, Jana Hajslova
PMID: 24303788   DOI: 10.1080/19440049.2013.850537

Abstract

The dynamics of pesticide residues in strawberries that involved quantification of pesticide residues in ripe fruits after model treatment was evaluated in repeated field trials conducted over 3 years. Sixteen commercial pesticide formulations in various combinations were employed in applications from 7 to 44 days before harvest. Altogether 21 active ingredients and some of their metabolites were determined in treated strawberries using LC-MS and GC-MS methods. Except for propargite, the concentrations of all active ingredients declined below the respective MRLs (Regulation (EC) No. 396/2005); nevertheless, most of the tested fungicides often persisted above the 0.01 mg kg⁻¹ limit required by baby food producers to avoid the risk of exceeding the 'baby food limit' established in Commission Directive 2006/141/EC. On the other hand, residues of the majority of tested insecticides, namely spinosad, pymetrozine, deltamethrin, lambda-cyhalothrin and azadirachtin, declined below this limit.


Persistence of propargite on okra under subtropical conditions at Ludhiana, Punjab, India

B K Kang, Gagan Jyot, R K Sharma, R S Battu, B Singh
PMID: 20697883   DOI: 10.1007/s00128-010-0098-6

Abstract

Residues of propargite were estimated in okra fruits by high performance liquid chromatography following single application of Omite 57 EC @570 and 1,140 g a.i./ha. Residues of propargite were confirmed by high performance thin layer chromatography. The average initial deposits of propargite were observed to be 1.36 and 3.32 mg/kg, respectively, which were below its maximum residue limit of 2 mg/kg. The residue levels of propargite dissipated below its limit of quantification of 0.02 mg/kg after 7 days at single dose and after 10 days at double dose. The half-life values (T ₁(/)₂) of propargite were worked out to be 0.79 and 0.73 days, respectively, at recommended and double the recommended dosages.


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